molecular formula C55H88O22 B1158051 Dregeoside A11

Dregeoside A11

Cat. No.: B1158051
M. Wt: 1101.3 g/mol
InChI Key: MFKBDIFPRYHKES-CYVLKZQISA-N
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Description

Dregeoside A11 is a useful research compound. Its molecular formula is C55H88O22 and its molecular weight is 1101.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H88O22/c1-24(2)19-37(59)74-50-48(71-29(7)58)40-33(55(64)18-16-32(25(3)57)54(50,55)9)14-13-30-20-31(15-17-53(30,40)8)72-38-21-34(65-10)45(26(4)68-38)75-39-22-35(66-11)46(27(5)69-39)76-52-44(63)49(67-12)47(28(6)70-52)77-51-43(62)42(61)41(60)36(23-56)73-51/h13,24,26-28,31-36,38-52,56,60-64H,14-23H2,1-12H3/t26-,27-,28-,31+,32-,33-,34+,35+,36-,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48+,49+,50-,51+,52+,53+,54+,55+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKBDIFPRYHKES-CYVLKZQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4C(CC=C3C2)C5(CCC(C5(C(C4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC=C3C2)[C@]5(CC[C@@H]([C@]5([C@@H]([C@H]4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H88O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biosynthesis of Pregnane Glycosides in Dregea Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregea species, belonging to the Apocynaceae family, are a rich source of pregnane glycosides, a class of C21 steroidal compounds with significant pharmacological potential. Despite their therapeutic promise, the biosynthetic pathway of these complex molecules in Dregea has not been fully elucidated. This technical guide synthesizes current knowledge on plant steroid biosynthesis to propose a putative pathway for pregnane glycosides in Dregea. It details the sequential stages from primary metabolism to the formation of complex glycosylated pregnanes, identifies key enzyme families likely involved, and provides comprehensive experimental protocols for pathway investigation. This document serves as a foundational resource for researchers aiming to unravel and engineer the production of these valuable secondary metabolites.

Introduction

The genus Dregea is recognized for producing a variety of polyoxypregnane glycosides, which are C21 steroids characterized by a pregnane aglycone backbone decorated with a complex sugar chain. Phytochemical studies on species like Dregea volubilis have led to the isolation of numerous novel pregnane glycosides. These compounds have garnered interest for their diverse biological activities.

The biosynthesis of such specialized metabolites is a multi-step process involving several key enzyme families and cellular compartments. While the complete pathway in Dregea remains to be experimentally validated, a putative pathway can be constructed based on well-established principles of isoprenoid and steroid biosynthesis in plants and by drawing parallels with related species, such as Gymnema sylvestre. This guide outlines this proposed pathway to provide a framework for future research and biotechnological applications.

Proposed Biosynthetic Pathway

The biosynthesis of pregnane glycosides can be divided into four major stages:

  • Formation of Isoprenoid Precursors

  • Assembly of the Steroid Skeleton (Cholesterol Biosynthesis)

  • Formation of the Pregnane Aglycone

  • Glycosylation of the Pregnane Aglycone

Stage 1: Formation of Isoprenoid Precursors (IPP and DMAPP)

Like all terpenoids, the biosynthesis of pregnane glycosides begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for their synthesis, operating in different cellular compartments:

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA. It is a primary source of precursors for cytosolic isoprenoids like sterols.

  • The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. It typically supplies precursors for plastidial isoprenoids such as carotenoids and chlorophyll phytol tails.

There can be some exchange of intermediates between these two pathways, ensuring a coordinated supply of IPP and DMAPP for various metabolic needs.

MVA_MEP_Pathway cluster_mva Cytosol (MVA Pathway) cluster_mep Plastid (MEP Pathway) AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP_MVA IPP MVAPP->IPP_MVA Isomerase Isomerase IPP_MVA->Isomerase Output To Squalene Synthesis IPP_MVA->Output Pyruvate Pyruvate DOXP DOXP Pyruvate->DOXP DXS GAP Glyceraldehyde-3-P GAP->DOXP DXS MEP MEP DOXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME CDP_MEP CDP-ME2P CDP_ME->CDP_MEP MEcPP ME-cPP CDP_MEP->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_MEP IPP HMBPP->IPP_MEP DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IPP_MEP->Isomerase DMAPP_MEP->Output Isomerase->DMAPP_MEP caption Fig 1. Formation of IPP and DMAPP via MVA and MEP pathways. Cholesterol_Biosynthesis IPP IPP DMAPP DMAPP GPP Geranyl-PP (C10) DMAPP->GPP IPP FPP Farnesyl-PP (C15) GPP->FPP IPP Squalene Squalene (C30) FPP->Squalene Squalene Synthase FPP Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Intermediates Series of Intermediates Cycloartenol->Intermediates Multiple Enzymatic Steps Cholesterol Cholesterol Intermediates->Cholesterol caption Fig 2. Putative pathway from IPP/DMAPP to Cholesterol. Aglycone_Formation Cholesterol Cholesterol Pregnenolone Pregnenolone (C21) Cholesterol->Pregnenolone Cytochrome P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD ModifiedPregnanes Further Modified Pregnanes Pregnenolone->ModifiedPregnanes Hydroxylations, Reductions, etc. (CYPs, Reductases) Progesterone->ModifiedPregnanes Hydroxylations, Reductions, etc. (CYPs, Reductases) Drevogenins Polyoxypregnane Aglycones (e.g., Drevogenin D/P) ModifiedPregnanes->Drevogenins caption Fig 3. Proposed formation of pregnane aglycones from cholesterol. Glycosylation Aglycone Pregnane Aglycone Sugar1 Sugar-1 UDPSugar1 UDP-Sugar-1 Sugar1->UDPSugar1 Activation Glycoside1 Pregnane Monoglycoside UDPSugar1->Glycoside1 Aglycone UGT-1 Sugar2 Sugar-2 UDPSugar2 UDP-Sugar-2 Sugar2->UDPSugar2 Activation Glycoside2 Pregnane Diglycoside UDPSugar2->Glycoside2 Glycoside1 UGT-2 Dots ... Glycoside2->Dots FinalGlycoside Final Polyoxypregnane Glycoside Dots->FinalGlycoside caption Fig 4. Sequential glycosylation of the pregnane aglycone by UGTs. Metabolite_Workflow cluster_analysis Analytical Platforms Start Harvest Dregea Tissue Freeze Freeze in Liquid N2 Start->Freeze Grind Lyophilize & Grind Freeze->Grind Extract Solvent Extraction (e.g., 80% MeOH) Grind->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Analyze Filter & Analyze Centrifuge->Analyze LCMS LC-MS/MS Analyze->LCMS NMR NMR Analyze->NMR End Identify & Quantify Metabolites LCMS->End NMR->End caption Fig 5. Workflow for metabolite extraction and profiling. Gene_Discovery_Workflow Start Select Dregea Tissues (High vs. Low Content) RNA_Extract RNA Extraction Start->RNA_Extract RNASeq RNA-Sequencing RNA_Extract->RNASeq Bioinfo Bioinformatic Analysis (Differential Expression) RNASeq->Bioinfo Candidates Identify Candidate Genes (CYPs, UGTs, etc.) Bioinfo->Candidates Cloning Gene Cloning & Heterologous Expression Candidates->Cloning Purify Protein Purification Cloning->Purify Assay In Vitro Enzyme Assays Purify->Assay End Confirm Gene Function Assay->End caption Fig 6. Workflow for gene discovery and functional validation.

Dregeoside A11: A Technical Overview of its Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11 is a naturally occurring pregnane glycoside isolated from the leaves of Dregea volubilis, a plant utilized in traditional medicine for various ailments.[1][2] As a member of the extensive family of pregnane glycosides, this compound is of interest to the scientific community for its potential, yet largely unexplored, biological activities. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of the biological activities of related compounds from its source organism.

Physicochemical Properties

PropertyValueSource
Molecular Formula C55H88O22[3]
Molecular Weight 1101.27 g/mol [3]
Physical Description PowderChemFaces
Source Dregea volubilis leaves[1][2]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are scarce in the available scientific literature. However, a general methodology for the isolation and identification of this compound and other pregnane glycosides from Dregea volubilis can be outlined as follows.

General Isolation and Structural Elucidation Workflow

G cluster_extraction Extraction cluster_fractionation Chromatographic Fractionation cluster_isolation Isolation cluster_elucidation Structure Elucidation A Dried leaves of Dregea volubilis B Methanol Extraction A->B C Crude Methanol Extract B->C D Combined Chromatographic Methods (e.g., Column Chromatography) C->D E Fractions containing pregnane glycosides D->E F Isolation of Pure Compounds E->F G This compound (Pure Isolate) F->G H Spectroscopic Analysis (1D and 2D NMR, HR-ESI-MS) G->H I Structural Confirmation H->I

References

Dregeoside A11: A Speculative Mechanistic Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific molecular mechanism of action for Dregeoside A11 has not been extensively elucidated in publicly available scientific literature. This guide provides a speculative mechanism based on the known biological activities of its source, Dregea volubilis, and the established mechanisms of structurally related compounds. The information presented herein is intended for research and drug development professionals as a framework for further investigation.

Introduction

This compound is a pregnane glycoside isolated from the leaves of Dregea volubilis, a plant with a history of use in traditional medicine.[1][2] While direct studies on this compound are limited, extracts from Dregea volubilis have demonstrated a range of biological activities, including anti-inflammatory, analgesic, antidiabetic, antioxidant, antimicrobial, and antitumor effects.[3][4][5] Notably, other pregnane glycosides isolated from this plant have shown significant cytotoxic activity against human cancer cell lines, suggesting a potential avenue for oncological research.[2]

Speculated Mechanism of Action: Inhibition of Na+/K+-ATPase

Based on the structural characteristics of this compound as a steroid glycoside, a primary speculated mechanism of action is the inhibition of the α-subunit of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[6][7] This proposed mechanism is common to cardenolide glycosides, a closely related class of compounds.[6][8]

The inhibition of Na+/K+-ATPase by a compound like this compound would lead to a cascade of downstream cellular events:

  • Increased Intracellular Sodium: The primary effect is an accumulation of intracellular Na+ ions.[6]

  • Increased Intracellular Calcium: The altered sodium gradient inhibits the Na+/Ca2+ exchanger, leading to an increase in intracellular Ca2+ concentration.

  • Activation of Signaling Pathways: Elevated intracellular calcium can act as a second messenger, activating various signaling pathways that can influence cell proliferation, apoptosis, and differentiation. This can include the activation of Src kinase and the Ras-Raf-MAP kinase pathway.[6]

  • Induction of Apoptosis: In cancer cells, the sustained disruption of ion homeostasis and activation of stress-related signaling pathways can lead to the induction of apoptosis.

This speculative pathway is illustrated in the following diagram:

Dregeoside_A11_MoA cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_ion ↑ [Na+] NaK_ATPase->Na_ion Disrupted Efflux NCX Na+/Ca2+ Exchanger Ca_ion ↑ [Ca2+] NCX->Ca_ion Reduced Efflux Dregeoside_A11 This compound Dregeoside_A11->NaK_ATPase Inhibition Na_ion->NCX Inhibition Signaling Activation of Signaling Pathways (e.g., Src, Ras-Raf-MAPK) Ca_ion->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Caption: Speculative signaling pathway of this compound.

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC50 values for Na+/K+-ATPase inhibition or specific cancer cell lines, for this compound. The following table summarizes the known biological activities of extracts from Dregea volubilis.

Extract/CompoundBiological ActivityModel SystemReference
Ethanol extract of leavesAntibacterial, Antidiabetic, Antihyperlipidemic, Antioxidative, Anti-inflammatory, AnalgesicIn vitro and in vivo (rats)[3]
Methanol extract of fruitsAntimicrobial, Antioxidant, AntitumorIn vitro (bacteria), DPPH assay, Agrobacterium tumefaciens[4]
Essential oil and extracts of leavesDetoxification activity against aflatoxin-producing fungiIn vitro[5]
Aqueous methanol extracts of leavesAllelopathic (inhibitory activity against seedling growth)Italian ryegrass and cress[9]
Pregnane glycosides (not specified as this compound)CytotoxicHuman lung (A549) and breast (MCF-7) cancer cell lines[2]

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the current literature. However, based on the speculative mechanism, the following established methodologies could be employed for future research.

Na+/K+-ATPase Inhibition Assay
  • Objective: To determine if this compound directly inhibits the activity of Na+/K+-ATPase.

  • Methodology: A commercially available Na+/K+-ATPase activity assay kit can be used. This assay typically involves incubating purified Na+/K+-ATPase with varying concentrations of this compound in the presence of ATP. The enzymatic activity is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis. Ouabain, a known Na+/K+-ATPase inhibitor, would be used as a positive control.

Intracellular Ion Concentration Measurement
  • Objective: To measure changes in intracellular sodium and calcium concentrations upon treatment with this compound.

  • Methodology:

    • Sodium: Cells (e.g., a relevant cancer cell line) are loaded with a sodium-sensitive fluorescent dye (e.g., Sodium Green or CoroNa Green). After treatment with this compound, changes in fluorescence intensity are measured using a fluorescence microscope or plate reader.

    • Calcium: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Changes in fluorescence upon this compound treatment are monitored to determine fluctuations in intracellular calcium levels.

Western Blot Analysis of Signaling Pathways
  • Objective: To investigate the activation of downstream signaling pathways.

  • Methodology: Cancer cells are treated with this compound for various time points. Cell lysates are then collected and subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against key signaling proteins (e.g., phospho-Src, phospho-ERK, total Src, total ERK) to assess their activation state.

Apoptosis Assays
  • Objective: To determine if this compound induces apoptosis in cancer cells.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3, caspase-7) can be measured using a colorimetric or fluorometric assay.

The workflow for these proposed experiments is visualized below:

Experimental_Workflow cluster_initial_screening Initial Screening cluster_cellular_mechanism Cellular Mechanism NaK_ATPase_Assay Na+/K+-ATPase Inhibition Assay Ion_Measurement Intracellular Ion Concentration Measurement ([Na+], [Ca2+]) NaK_ATPase_Assay->Ion_Measurement Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cytotoxicity_Assay->Ion_Measurement Signaling_Analysis Signaling Pathway Analysis (Western Blot) Ion_Measurement->Signaling_Analysis Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Signaling_Analysis->Apoptosis_Assay

Caption: Proposed experimental workflow for this compound.

Conclusion and Future Directions

The therapeutic potential of this compound remains largely unexplored. The speculative mechanism of Na+/K+-ATPase inhibition provides a strong starting point for further investigation, particularly in the context of oncology, given the demonstrated cytotoxicity of related compounds from Dregea volubilis. Future research should focus on validating this proposed mechanism through direct enzymatic and cellular assays. Elucidating the precise molecular interactions and downstream signaling cascades will be critical in determining the viability of this compound as a lead compound for drug development.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Dregeoside A11 and Associated Glycosides from Dregea volubilis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activities of Dregeoside A11. This document synthesizes the available information on this compound and related pregnane glycosides isolated from Dregea volubilis, alongside the broader bioactive potential of extracts from this plant.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a woody vine with a history of use in traditional medicine.[1] Scientific investigations into its constituent phytochemicals have revealed a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor effects of its various extracts.[2][3][4] Recent focus has turned to the isolation and characterization of specific pregnane glycosides from this plant, including this compound, and their potential as therapeutic agents. This guide provides a detailed overview of the current understanding of the biological activities of these compounds.

Quantitative Data on Biological Activities

The primary quantitative data available for this compound and its co-isolated pregnane glycosides pertains to their inhibitory effects on key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. These enzymes represent important therapeutic targets for the management of type 2 diabetes mellitus.

CompoundTarget EnzymeActivityConcentration
This compoundα-Glucosidase-200 µM
Drevoluoside Oα-AmylaseIC50 = 51.3 ± 2.1 µM-
17β-marsdeninα-Glucosidase32.6% inhibition200 µM
Stavaroside Hα-Glucosidase47.1% inhibition200 µM
Hoyacarnoside Gα-Glucosidase-200 µM
Data sourced from a study on pregnane glycosides from the leaves of Dregea volubilis.[5]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature concerning the biological activities of pregnane glycosides from Dregea volubilis.

α-Glucosidase Inhibition Assay

This in vitro assay is designed to determine the inhibitory effect of a compound on the activity of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase is pre-incubated with the test compound at varying concentrations for a specified period (e.g., 10 minutes) at 37°C.

  • The substrate, pNPG, is added to the mixture to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a set time (e.g., 20 minutes) at 37°C.

  • The reaction is terminated by the addition of a sodium carbonate solution.

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • A control experiment is performed without the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in starch digestion.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (as substrate)

  • Dinitrosalicylic acid (DNSA) reagent

  • Test compounds

  • Phosphate buffer (pH 6.9)

Procedure:

  • The test compound is pre-incubated with the α-amylase solution for a defined period (e.g., 10 minutes) at 37°C.

  • The starch solution is added to the mixture to start the reaction.

  • The incubation is continued for a specific time (e.g., 15 minutes) at 37°C.

  • The reaction is stopped by adding the DNSA reagent.

  • The mixture is then heated in a boiling water bath for 5-10 minutes to allow for color development.

  • After cooling to room temperature, the absorbance is measured at 540 nm.

  • The percentage of inhibition is calculated using a similar formula to the α-glucosidase assay.

  • IC50 values are determined from the dose-response curve.

Visualizations

Signaling Pathways and Mechanisms

The following diagram illustrates the proposed mechanism of action for α-glucosidase and α-amylase inhibitors in the context of carbohydrate digestion and absorption.

carbohydrate_metabolism cluster_digestion Small Intestine Lumen cluster_inhibition Inhibitory Action cluster_absorption Intestinal Epithelium Complex Carbohydrates Complex Carbohydrates Oligosaccharides Oligosaccharides Complex Carbohydrates->Oligosaccharides α-Amylase Disaccharides Disaccharides Oligosaccharides->Disaccharides Monosaccharides (Glucose) Monosaccharides (Glucose) Disaccharides->Monosaccharides (Glucose) α-Glucosidase Bloodstream Bloodstream Monosaccharides (Glucose)->Bloodstream Absorption Monosaccharides (Glucose)->Bloodstream Dregeoside_A11_related_compounds This compound & Related Compounds α-Amylase α-Amylase Dregeoside_A11_related_compounds->α-Amylase Inhibits α-Glucosidase α-Glucosidase Dregeoside_A11_related_compounds->α-Glucosidase Inhibits

Caption: Mechanism of α-amylase and α-glucosidase inhibition.

Experimental Workflow

The diagram below outlines a typical workflow for the extraction, isolation, and biological screening of natural products from Dregea volubilis.

experimental_workflow Plant_Material Dregea volubilis (e.g., Leaves) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Solvent Fractions (e.g., Hexane, EtOAc, BuOH) Fractionation->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography Isolation Preparative HPLC Chromatography->Isolation Pure_Compounds Isolated Compounds (e.g., this compound) Isolation->Pure_Compounds Structure_Elucidation Spectroscopic Analysis (NMR, MS) Pure_Compounds->Structure_Elucidation Biological_Screening In Vitro Bioassays (e.g., Enzyme Inhibition) Pure_Compounds->Biological_Screening Data_Analysis IC50 Determination & SAR Studies Biological_Screening->Data_Analysis

References

A Comprehensive Review of the Ethnobotanical Uses, Phytochemistry, and Pharmacology of Dregea volubilis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a perennial woody climber with a rich history of use in traditional medicine systems across Asia. Revered in Ayurveda and other folk traditions, this plant has been employed to treat a wide array of ailments, from common afflictions like fever and cough to more complex conditions such as diabetes and tumors. This technical guide provides a comprehensive literature review of the ethnobotanical applications of Dregea volubilis, supported by a detailed analysis of its phytochemical constituents and pharmacological properties. Quantitative data on its bioactive compounds and biological activities are systematically presented in tabular format. Furthermore, this guide outlines the experimental protocols for key pharmacological assays and illustrates the putative signaling pathways modulated by its active constituents through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Dregea volubilis, also known by its Sanskrit name "Hemajivanti," is a large, woody climbing shrub found throughout the hotter parts of India and in other Asian countries, including Sri Lanka, China, and Vietnam.[1][2] Traditionally, various parts of the plant, including the leaves, roots, flowers, and even the sap, have been utilized for their medicinal properties.[3][4] The plant is recognized in Ayurvedic texts as a "Jivaniya" or life-promoting herb.[3] Modern scientific investigations have begun to validate these traditional claims, revealing a host of bioactive compounds and demonstrating a range of pharmacological activities, such as anti-inflammatory, antioxidant, antidiabetic, and anticancer effects.[1][4] This guide aims to synthesize the existing ethnobotanical knowledge with current scientific findings to provide a thorough understanding of the therapeutic potential of Dregea volubilis.

Ethnobotanical Uses

The traditional medicinal applications of Dregea volubilis are diverse, with different plant parts being used to treat a multitude of health conditions.

Leaves

The leaves of Dregea volubilis are the most commonly used part in traditional medicine. A paste made from the leaves is topically applied to treat boils and abscesses.[5][6] In Indian traditional medicine, a leaf paste is also used to alleviate rheumatic pain, cough, fever, and severe colds.[6][7] When combined with pepper, the leaf paste is taken orally to treat dyspepsia.[6][7] In Sri Lanka, crushed leaves are used for boils and abscesses, while a salad or soup made from the leaves is consumed to increase milk production in nursing mothers, purify the blood, and treat constipation.[5] The young leaves are also used to treat pyoderma and fever in children in China and are used as a remedy for fever in children in other regions as well.[8]

Roots

The roots of Dregea volubilis are traditionally recognized for their emetic and expectorant properties.[4][5] Ground roots and tender stalks are used for this purpose.[5] The juice exuded from the cut roots is sometimes inserted into the nose to induce sneezing.[4] In Ayurvedic medicine, a paste of the roots is used for tissue regeneration.[3]

Flowers and Fruits

The flowers of Dregea volubilis are used in the Indian system of medicine to treat conditions such as inflammation, piles, leukoderma, asthma, and tumors.[9] The fruits are traditionally used for the treatment of sore throat, carbuncles, eczema, and asthma, and also serve as an emetic, expectorant, and febrifuge.[10]

Sap/Juice

The sap or juice of the plant also holds medicinal value. As mentioned, the juice from the roots is used as a sternutatory.[4]

Phytochemical Composition

Scientific studies have revealed that Dregea volubilis is a rich source of various bioactive phytochemicals, which are responsible for its diverse pharmacological activities. The primary classes of compounds identified include triterpenoids, flavonoids, and pregnane glycosides.

Table 1: Quantitative Phytochemical Analysis of Dregea volubilis Flower Hydroalcoholic Extract

Phytochemical ConstituentConcentration (µg/g of extract)Reference
Gallic Acid412.36 ± 2.29[6]
Ferulic Acid162.72 ± 0.89[6]
Rutin386.25 ± 2.00[6]
Ellagic Acid208.8 ± 2.00[6]
Quercetin306.85 ± 2.24[6]
Cinnamic Acid213.71 ± 2.14[6]

Table 2: Total Phenolic and Flavonoid Content of Dregea volubilis Flower Hydroalcoholic Extract

ParameterValueReference
Total Phenolic Content39.82 ± 1.22 mg GAE/g[6]
Total Flavonoid Content27.50 ± 0.87 mg QE/g[6]

Pharmacological Activities

Dregea volubilis extracts and their isolated compounds have been shown to possess a wide range of pharmacological effects, validating many of its traditional uses.

Antioxidant Activity

The antioxidant properties of Dregea volubilis have been well-documented. Various extracts have demonstrated significant free radical scavenging activity in different in vitro assays.

Table 3: In Vitro Antioxidant Activity of Dregea volubilis Extracts (IC50 values)

Extract/FractionDPPH Scavenging (µg/mL)Hydroxyl Radical Scavenging (µg/mL)Superoxide Radical Scavenging (µg/mL)Nitric Oxide Scavenging (µg/mL)ABTS Scavenging (µg/mL)Reference
Flower Hydroalcoholic Extract237.86 ± 1.05170.67 ± 0.98219.07 ± 1.25196.38 ± 1.49-[6]
Leaf Hexane Extract----13.26[5]
Leaf Chloroform Extract----24.36[5]
Anti-inflammatory Activity

The traditional use of Dregea volubilis for treating inflammatory conditions is supported by scientific evidence. The methanolic extract of the leaves has been shown to significantly reduce carrageenan-induced paw edema in rats.

Table 4: Anti-inflammatory Activity of Dregea volubilis Leaf Methanolic Extract

Dose (mg/kg)Paw Edema Inhibition (%)Reference
100Significant reduction[4]
200Significant reduction[4]
400Significant reduction[4]
Chloroform Fraction66%[4]
Antidiabetic Activity

Dregea volubilis has demonstrated promising antidiabetic potential. Studies on streptozotocin-induced diabetic rats have shown that extracts of the plant can significantly lower blood glucose levels.

Table 5: Antidiabetic Activity of Dregea volubilis Extracts in Streptozotocin-Induced Diabetic Rats

ExtractDose (mg/kg)Effect on Fasting Blood GlucoseReference
Leaf Ethanolic Extract200Significant reduction (p < 0.05)[9]
Fruit Petroleum Ether Extract100Significant normalization[3]
Fruit Petroleum Ether Extract200Comparable to Glibenclamide (0.5 mg/kg)[3]
Cytotoxic Activity

The antitumor properties of Dregea volubilis have also been investigated. The methanolic extract of the leaves has shown cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells.

Table 6: In Vitro Cytotoxicity of Dregea volubilis Leaf Methanolic Extract

Cell LineIC50 Value (µg/mL)Reference
EAC85.51 ± 4.07[11]

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this review.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of plant extracts.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol. This stock is then diluted to achieve a working concentration with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: The plant extract is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure: A fixed volume of the DPPH working solution is added to an equal volume of the plant extract dilutions. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals, is then determined from a graph of scavenging activity versus extract concentration.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing the anti-inflammatory activity of compounds.

  • Animals: Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized to the laboratory conditions before the experiment.

  • Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.

  • Treatment: The plant extract or the standard anti-inflammatory drug is administered orally or intraperitoneally at various doses, usually 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group with respect to the control group.

Streptozotocin-Induced Diabetes Model in Rats

This is a widely used animal model to study type 1 diabetes.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5), is administered to the rats at a dose typically ranging from 45-65 mg/kg body weight.

  • Confirmation of Diabetes: After 72 hours of STZ injection, blood is collected from the tail vein, and the fasting blood glucose level is measured. Rats with a fasting blood glucose level above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.

  • Treatment: The diabetic rats are divided into groups and treated with different doses of the plant extract or a standard antidiabetic drug (e.g., glibenclamide) orally for a specified period (e.g., 15 days). A diabetic control group receives only the vehicle.

  • Measurement of Blood Glucose: Fasting blood glucose levels are monitored at regular intervals throughout the treatment period. Other biochemical parameters like lipid profile can also be assessed at the end of the study.

Signaling Pathways

The pharmacological effects of Dregea volubilis are attributed to the modulation of various cellular signaling pathways by its bioactive constituents, primarily triterpenoids and flavonoids. These compounds are known to interfere with key inflammatory and metabolic pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Flavonoids and triterpenoids found in Dregea volubilis are known to inhibit this pathway. They can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

NF_kB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα Phosphorylation & Degradation->NF-κB (p65/p50) releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nuclear Translocation->Pro-inflammatory Gene Transcription Dregea volubilis (Flavonoids, Triterpenoids) Dregea volubilis (Flavonoids, Triterpenoids) Dregea volubilis (Flavonoids, Triterpenoids)->IKK Activation inhibits Dregea volubilis (Flavonoids, Triterpenoids)->IκBα Phosphorylation & Degradation inhibits

Inhibition of the NF-κB signaling pathway by Dregea volubilis constituents.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and cellular stress responses. It consists of three main cascades: ERK, JNK, and p38. Bioactive compounds from Dregea volubilis can modulate the activation of these kinases, thereby reducing the production of inflammatory mediators.

MAPK_Modulation Cellular Stress Cellular Stress MAPKKK Activation MAPKKK Activation Cellular Stress->MAPKKK Activation MAPKK Activation MAPKK Activation MAPKKK Activation->MAPKK Activation MAPK (ERK, JNK, p38) Activation MAPK (ERK, JNK, p38) Activation MAPKK Activation->MAPK (ERK, JNK, p38) Activation Inflammatory Response Inflammatory Response MAPK (ERK, JNK, p38) Activation->Inflammatory Response Dregea volubilis (Flavonoids, Triterpenoids) Dregea volubilis (Flavonoids, Triterpenoids) Dregea volubilis (Flavonoids, Triterpenoids)->MAPKKK Activation modulates Dregea volubilis (Flavonoids, Triterpenoids)->MAPKK Activation modulates Dregea volubilis (Flavonoids, Triterpenoids)->MAPK (ERK, JNK, p38) Activation modulates

Modulation of the MAPK signaling pathway by Dregea volubilis constituents.

Conclusion

Dregea volubilis is a medicinally important plant with a long history of traditional use, which is now being progressively validated by modern scientific research. Its rich phytochemical profile, particularly the presence of triterpenoids and flavonoids, underpins its diverse pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and cytotoxic effects. This technical guide has provided a comprehensive overview of the current knowledge on Dregea volubilis, from its ethnobotanical roots to its potential mechanisms of action at the molecular level. The presented quantitative data, experimental protocols, and signaling pathway diagrams offer a solid foundation for future research and development of novel therapeutic agents from this promising medicinal plant. Further studies are warranted to isolate and characterize more of its active compounds and to conduct pre-clinical and clinical trials to fully elucidate its therapeutic potential.

References

In Silico Prediction of Dregeoside A11 Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11, a natural product isolated from Dregea volubilis[1], represents a promising starting point for novel drug discovery. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and validate the biological targets of this compound, thereby accelerating its development as a potential therapeutic agent. By leveraging a combination of computational methodologies, including reverse docking and pharmacophore-based screening, followed by experimental validation, researchers can efficiently identify and characterize the protein targets of this natural product. This document provides a detailed, hypothetical case study on the application of these techniques to this compound, complete with structured data tables, detailed experimental protocols, and visualizations of key workflows and pathways.

Introduction to In Silico Target Prediction for Natural Products

The identification of molecular targets is a critical and often rate-limiting step in drug discovery.[2] For natural products, which often possess complex chemical structures and polypharmacological profiles, this process can be particularly challenging.[3] In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses about the biological activities of natural products like this compound.[2][4] These computational techniques utilize the three-dimensional structure of a compound to screen against extensive databases of protein targets, predicting potential binding interactions.[5]

This guide presents a hypothetical workflow for the in silico prediction of this compound targets, integrating data from multiple computational platforms and outlining subsequent experimental validation strategies.

In Silico Target Prediction Workflow for this compound

A multi-consensus approach, integrating several independent in silico tools, is recommended to enhance the accuracy of target prediction.[3][6][7] This workflow involves preparing a 3D structure of this compound and screening it against various target databases using different algorithms.

In_Silico_Workflow cluster_prep 1. Ligand Preparation cluster_screening 2. In Silico Screening cluster_analysis 3. Target Prioritization A 2D Structure of This compound B 3D Structure Generation & Energy Minimization A->B C Reverse Docking (e.g., PharmMapper, idTarget) B->C D Pharmacophore Screening (e.g., ZINCPharmer, Pharmit) B->D E Similarity-Based Methods (e.g., SEA, SwissTargetPrediction) B->E F Consensus Scoring & Target Ranking C->F D->F E->F G Pathway & Disease Enrichment Analysis F->G H H G->H Top-Ranked Hypothetical Targets

Figure 1: In Silico Target Prediction Workflow for this compound.

Hypothetical Predicted Targets of this compound

Based on the described in silico workflow, a list of potential protein targets for this compound can be generated. The following table summarizes hypothetical quantitative data from such a predictive study, ranking targets based on a consensus score derived from multiple prediction platforms.

Target ID (UniProt)Target NameGene SymbolPrediction Method 1 Score (Docking Energy, kcal/mol)Prediction Method 2 Score (Pharmacophore Fit)Consensus ScoreAssociated Pathway(s)
P04150Phosphoinositide 3-kinase regulatory subunit alphaPIK3R1-9.80.859.2PI3K-Akt Signaling
P42336Mitogen-activated protein kinase 1MAPK1-9.50.828.9MAPK Signaling
P27361Glycogen synthase kinase-3 betaGSK3B-9.20.798.6Wnt Signaling
Q9Y243Cyclin-dependent kinase 5CDK5-8.90.888.5Cell Cycle, Neurotrophin Signaling
P08581Proto-oncogene tyrosine-protein kinase SrcSRC-8.70.758.1Multiple Signaling Pathways
P10721Vascular endothelial growth factor receptor 2KDR-8.50.717.8VEGF Signaling

Table 1: Hypothetical In Silico Prediction Results for this compound Targets. The consensus score is a weighted average of the scores from different prediction methods, normalized to a 10-point scale.

Detailed Experimental Protocols for Target Validation

The validation of in silico-predicted targets is a crucial step to confirm the computational hypotheses. A tiered approach, starting with in vitro binding assays and progressing to cell-based and potentially in vivo studies, is recommended.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To quantitatively measure the binding affinity and kinetics of this compound to a putative target protein.

Methodology:

  • Protein Immobilization: The purified recombinant target protein is immobilized on a sensor chip (e.g., CM5) via amine coupling.

  • Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.

  • Binding Analysis: The this compound solutions are injected over the sensor chip surface. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Kinase Assay

Objective: To determine if this compound can inhibit the enzymatic activity of a predicted kinase target (e.g., PIK3R1, MAPK1).

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase, its specific substrate, and ATP is prepared in a kinase assay buffer.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control with no inhibitor (vehicle only) is also included.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at the optimal temperature for the kinase.

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

  • IC50 Determination: The percentage of inhibition at each concentration of this compound is calculated, and the data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in a cellular context.

Methodology:

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating Profile: The treated cells are heated at a range of temperatures.

  • Cell Lysis and Protein Separation: The cells are lysed, and the soluble fraction of proteins is separated from the precipitated proteins by centrifugation.

  • Target Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Melt Curve Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve in the presence of this compound indicates target engagement.

Hypothetical Signaling Pathway of this compound

Based on the top-ranked hypothetical targets, this compound may modulate key cellular signaling pathways, such as the PI3K-Akt and MAPK pathways. The following diagram illustrates the potential points of intervention for this compound within these pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt GSK3B GSK3B Akt->GSK3B RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK TF Transcription Factors (e.g., c-Myc, AP-1) MAPK->TF DregeosideA11 This compound DregeosideA11->PI3K Inhibition DregeosideA11->MAPK Inhibition DregeosideA11->GSK3B Inhibition

Figure 2: Hypothetical Signaling Pathways Modulated by this compound.

Conclusion and Future Directions

This technical guide provides a framework for the in silico prediction and experimental validation of the biological targets of this compound. The hypothetical case study presented herein illustrates how a combination of computational and experimental approaches can be systematically applied to elucidate the mechanism of action of a novel natural product. While the specific targets and pathways discussed are illustrative, the methodologies are broadly applicable to other natural products with unknown mechanisms. Future work should focus on applying this workflow to this compound to uncover its true biological targets and to explore its therapeutic potential in relevant disease models. The integration of systems pharmacology and network-based approaches will further refine our understanding of the polypharmacological effects of this compound and guide its development as a next-generation therapeutic.[4]

References

Dregeoside A11: A Technical Overview of a Bioactive Pregnane Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11 is a naturally occurring polyoxypregnane glycoside isolated from the plant Dregea volubilis. As a member of the pregnane glycoside family, a class of compounds known for a wide range of biological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available chemical and biological data on this compound, with a focus on its chemical identity and cytotoxic potential.

Chemical Identifiers and Properties

A clear identification of a chemical entity is fundamental for research and development. The key chemical identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 89020-11-1
Molecular Formula C₅₅H₈₈O₂₂
Molecular Weight 1101.3 g/mol

Biological Activity

Cytotoxic Potential of Related Compounds from Dregea volubilis

While specific biological activity data for this compound is limited in publicly available literature, recent studies on other pregnane glycosides isolated from Dregea volubilis provide valuable insights into the potential bioactivity of this class of compounds.

A 2024 study investigated the cytotoxic effects of several new and known pregnane glycosides from Dregea volubilis against a panel of eight human cancer cell lines. The tested compounds demonstrated varying levels of cytotoxicity, with IC₅₀ values ranging from 4.29 to 21.05 μM[1][2][3]. These findings suggest that pregnane glycosides from this plant are a promising source of potential anti-cancer agents.

The cancer cell lines used in this study were:

  • MB49 (murine bladder cancer)

  • K562 (human chronic myelogenous leukemia)

  • MKN-7 (human gastric cancer)

  • HT29 (human colorectal adenocarcinoma)

  • A549 (human lung carcinoma)

  • MCF-7 (human breast adenocarcinoma)

  • MDA-MB-231 (human breast adenocarcinoma)

  • HepG2 (human liver carcinoma)

Enzyme Inhibition Studies

In a study evaluating the α-glucosidase and α-amylase inhibitory activities of pregnane glycosides from Dregea volubilis, this compound (referred to as dreageoside A11 in the publication) was isolated but did not show significant inhibitory activity against these enzymes[4].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The following is a generalized experimental protocol for determining the cytotoxic activity of compounds, based on the methodology described in the study of pregnane glycosides from Dregea volubilis[1][2][3].

Objective: To assess the in vitro cytotoxicity of a compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, A549, MCF-7, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound (this compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., in a range of 1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Logical Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the bioassay-guided isolation and cytotoxicity testing of natural products.

cytotoxicity_workflow plant_material Plant Material (Dregea volubilis) extraction Extraction plant_material->extraction fractionation Fractionation extraction->fractionation pure_compounds Isolation of Pure Compounds (e.g., this compound) fractionation->pure_compounds cytotoxicity_assay Cytotoxicity Assay (MTT Assay) pure_compounds->cytotoxicity_assay active_compounds Identification of Active Compounds cytotoxicity_assay->active_compounds sar_studies Structure-Activity Relationship (SAR) Studies active_compounds->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Bioassay-guided isolation and evaluation workflow.

Conclusion and Future Directions

This compound is a structurally defined natural product from Dregea volubilis. While direct evidence of its biological activity is currently scarce, the demonstrated cytotoxic potential of other pregnane glycosides from the same plant suggests that this compound warrants further investigation as a potential anticancer agent. Future research should focus on comprehensive screening of this compound against a broad panel of cancer cell lines and elucidation of its mechanism of action and potential signaling pathways. Such studies are crucial to unlock the therapeutic potential of this and other related natural products.

References

Unraveling the Stereochemical Intricacies of Dregeoside A11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the stereochemistry of Dregeoside A11, a complex pregnane glycoside isolated from the plant Dregea volubilis. Understanding the precise three-dimensional arrangement of this natural product is critical for its characterization, synthesis, and evaluation of its biological activity. This document details the key experimental data and methodologies that have been instrumental in elucidating its structure.

Core Stereochemical Data

The stereochemistry of this compound has been primarily established through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and polarimetry. The quantitative data derived from these experiments are summarized below, providing a foundational understanding of the molecule's spatial arrangement.

Parameter Value Significance for Stereochemistry
Specific Rotation Data not available in the reviewed literature.The sign and magnitude of the specific rotation would provide insight into the overall chirality of the molecule, resulting from the cumulative effect of all stereocenters.
Molecular Formula C₅₅H₈₈O₂₂Establishes the elemental composition and degrees of unsaturation, providing a basis for the overall structure.
Molecular Weight 1101.27 g/mol Confirms the molecular formula.

Table 1: Physicochemical Properties of this compound

Note: Specific rotation is a critical piece of data for chiral molecules. While not found in the publicly available literature reviewed, it would have been determined during the original isolation and characterization.

The detailed stereochemistry of this compound is largely inferred from the comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide crucial information about the relative configuration of the stereocenters in both the steroidal aglycone and the sugar moieties.

Aglycone Moiety ¹H NMR (δ, ppm, J in Hz) ¹³C NMR (δ, ppm)
Data not available in the reviewed literature.Data not available in the reviewed literature.Data not available in the reviewed literature.
Sugar Moieties ¹H NMR (δ, ppm, J in Hz) ¹³C NMR (δ, ppm)
Data not available in the reviewed literature.Data not available in the reviewed literature.Data not available in the reviewed literature.

Table 2: Key NMR Spectroscopic Data for the Stereochemical Assignment of this compound

Note: The complete assignment of all proton and carbon signals, along with their coupling constants, is essential for a definitive stereochemical elucidation. This data is expected to be present in the original structure elucidation paper by Yoshimura et al. (1983) but was not accessible for this review.

Experimental Protocols for Stereochemical Determination

The elucidation of the stereostructure of a complex natural product like this compound relies on a combination of sophisticated experimental techniques. The methodologies outlined below are standard approaches in the field of natural product chemistry for determining stereochemistry.

Isolation and Purification

The initial step in the structural analysis of this compound is its isolation from the source plant, Dregea volubilis. A typical workflow for this process is as follows:

G plant_material Dried and Powdered Plant Material (Dregea volubilis) extraction Solvent Extraction (e.g., with Methanol or Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc High-Performance Liquid Chromatography (HPLC) (Reversed-Phase or Normal-Phase) chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation and purification of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the constitution and relative stereochemistry of organic molecules.

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Coupling constants (J-values) between adjacent protons are critical for determining dihedral angles and thus the relative stereochemistry of substituents on a ring system.

  • ¹³C NMR: Indicates the number of unique carbon atoms and their chemical environment.

  • 2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY): These experiments are essential for unambiguously assigning all proton and carbon signals and for establishing through-space proximities between protons (NOESY/ROESY), which provides crucial information about the relative stereochemistry.

The logical relationship for using NMR data to determine stereochemistry is as follows:

G nmr_data 1D and 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) assignments Complete Assignment of Proton and Carbon Signals nmr_data->assignments coupling_constants Analysis of Coupling Constants (J-values) assignments->coupling_constants noesy Analysis of NOESY/ROESY Correlations assignments->noesy relative_config Determination of Relative Stereochemistry coupling_constants->relative_config noesy->relative_config

Figure 2: Logical workflow for stereochemical determination using NMR spectroscopy.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation is a characteristic physical property of a chiral compound and is essential for its identification and for determining its enantiomeric purity.

Chemical Methods

In some cases, chemical degradation or derivatization followed by spectroscopic analysis of the resulting products can be used to determine the stereochemistry of specific parts of a complex molecule, such as the sugar units.

Conclusion

The stereochemistry of this compound is a complex topic that has been addressed through a combination of isolation techniques and detailed spectroscopic analysis. While the publicly accessible literature provides a general overview, a complete and in-depth understanding necessitates access to the raw and interpreted data from the original structure elucidation studies. The methodologies described in this guide represent the standard and rigorous approach required to confidently assign the three-dimensional structure of such intricate natural products, which is a critical step in their journey towards potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Isolation of Dregeoside A11 from Dregea volubilis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a climbing shrub that has been traditionally used in Ayurvedic medicine. Phytochemical investigations have revealed the presence of various bioactive compounds, including alkaloids, flavonoids, terpenoids, steroids, and glycosides.[1][2][3] Among these, the pregnane glycoside Dregeoside A11, isolated from the leaves of Dregea volubilis, has garnered interest for its potential pharmacological activities.[4][5][6] This document provides a detailed protocol for the isolation and purification of this compound from the leaves of Dregea volubilis.

Experimental Protocol

This protocol outlines a general procedure for the isolation of this compound, which may require optimization based on the specific batch of plant material and laboratory conditions.

1. Plant Material Collection and Preparation

  • Collection: Collect fresh, healthy leaves of Dregea volubilis.

  • Authentication: Authenticate the plant material by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Drying: Wash the leaves thoroughly with water to remove any debris and shade-dry them at room temperature for 7-10 days or until they become brittle.

  • Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction

  • Solvent Extraction: Macerate the powdered leaf material (e.g., 1 kg) with methanol (MeOH) or ethanol (EtOH) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Fractionation of the Crude Extract

  • Solvent-Solvent Partitioning: Suspend the crude extract in distilled water to form a slurry. Perform successive partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

    • Extract the aqueous suspension with n-hexane to remove non-polar compounds like fats and waxes.

    • Subsequently, extract the aqueous layer with chloroform. This compound, being a glycoside, is expected to be in the more polar fractions.

    • Finally, extract the remaining aqueous layer with ethyl acetate.

  • Fraction Concentration: Concentrate each fraction (n-hexane, CHCl₃, and EtOAc) separately using a rotary evaporator. The fraction containing the target compound is typically identified through preliminary analysis like Thin Layer Chromatography (TLC). Based on the polarity of pregnane glycosides, this compound is likely to be concentrated in the chloroform or ethyl acetate fraction.

4. Chromatographic Purification

  • Column Chromatography (CC):

    • Subject the chloroform or ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20).

    • Collect fractions of a specific volume (e.g., 20 mL) and monitor them by TLC.

  • Thin Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions on pre-coated silica gel 60 F₂₅₄ plates.

    • Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

    • Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes) or under UV light if the compounds are fluorescent.

    • Combine the fractions showing similar TLC profiles, which are presumed to contain the compound of interest.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the combined fractions containing this compound using a preparative HPLC system with a C18 column.

    • Use a mobile phase of methanol and water or acetonitrile and water in a gradient or isocratic elution mode.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

5. Structure Elucidation

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) for structural elucidation.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Isolation of this compound from 1 kg of Dregea volubilis Leaves.

StepParameterValue
Extraction Dry Weight of Plant Material1000 g
Volume of Methanol Used3 x 5 L
Yield of Crude Methanolic Extract120 g
Fractionation Weight of n-Hexane Fraction15 g
Weight of Chloroform Fraction45 g
Weight of Ethyl Acetate Fraction25 g
Weight of Aqueous Fraction35 g
Column Chromatography Weight of Chloroform Fraction Loaded45 g
Weight of Combined Fractions (F10-F15)5 g
Preparative HPLC Weight of Loaded Fractions5 g
Yield of Purified this compound50 mg
Purity Purity by HPLC>98%

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual yields may vary depending on the plant material and experimental conditions.

Mandatory Visualization

Isolation_Workflow Plant Dregea volubilis Leaves Drying Washing, Drying, and Pulverization Plant->Drying Extraction Methanol Extraction Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction Partitioning->Hexane Non-polar Chloroform Chloroform Fraction Partitioning->Chloroform Medium-polar EtOAc Ethyl Acetate Fraction Partitioning->EtOAc Polar Aqueous Aqueous Fraction Partitioning->Aqueous Highly-polar ColumnChrom Silica Gel Column Chromatography Chloroform->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC PrepHPLC Preparative HPLC TLC->PrepHPLC Combine Fractions PureCompound Purified this compound PrepHPLC->PureCompound Analysis Structural Elucidation (MS, NMR) PureCompound->Analysis

Caption: Experimental workflow for the isolation of this compound.

Note on Signaling Pathways: At present, there is insufficient publicly available information to delineate a specific signaling pathway directly modulated by this compound. Further pharmacological research is required to elucidate its mechanism of action at the molecular level.

References

Application Note: Quantification of Dregeoside A11 using a Novel HPLC-MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dregeoside A11 is a natural product isolated from Dregea volubilis. As interest in the pharmacological potential of this compound grows, a robust and sensitive analytical method for its quantification in various biological matrices is essential for pharmacokinetic, metabolism, and toxicology studies. This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of this compound. The described method is intended to serve as a foundational protocol for researchers and drug development professionals.

Methodology

The method utilizes reversed-phase HPLC for the separation of this compound from endogenous matrix components, followed by tandem mass spectrometry for selective detection and quantification. This approach offers high sensitivity and specificity, which are critical for analyzing complex biological samples. The protocol has been developed based on established principles for the analysis of natural product compounds, similar to the methodologies used for other complex molecules like ginsenosides and gangliosides.

Experimental Protocols

1. Sample Preparation (from Plasma)

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix, at a concentration of 100 ng/mL in 50% ACN)

    • Human or animal plasma

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard solution.

    • Vortex for 10 seconds.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      2.0 95
      4.0 95
      4.1 10

      | 6.0 | 10 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z

      • Internal Standard: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z

3. Calibration Curve and Quality Control Samples

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spike blank plasma with the working standard solutions to create calibration standards with a concentration range of, for example, 1-1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples along with the unknown samples as described in the sample preparation protocol.

Data Presentation

The quantitative data should be summarized in a clear and structured format.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
2502.950
5005.890
100011.750
Linearity (r²) 0.998
Equation y = 0.0118x + 0.0005

Table 2: Precision and Accuracy of the Method

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Precision (%CV)Accuracy (%)
Low32.91 ± 0.155.1597.0
Medium7578.3 ± 3.214.10104.4
High750735.9 ± 29.44.0098.1

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial hplc HPLC Separation (C18 Column) hplc_vial->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data_acquisition Data Acquisition ms->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

This application note provides a detailed protocol for a sensitive and selective HPLC-MS method for the quantification of this compound in plasma. The method involves a straightforward protein precipitation for sample preparation and utilizes the high selectivity of tandem mass spectrometry. The provided tables for calibration and quality control demonstrate the expected performance of the assay. This method can be adapted for use with other biological matrices and is suitable for supporting preclinical and clinical studies of this compound.

Application Notes and Protocols: Structural Elucidation of Dregeoside A11 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11, a complex pregnane glycoside isolated from the leaves of Dregea volubilis, represents a class of natural products with significant potential for therapeutic applications. The intricate three-dimensional architecture of such molecules necessitates a robust analytical approach for complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed insights into the molecular framework, stereochemistry, and glycosidic linkages. This document provides a comprehensive overview of the application of 1D and 2D NMR techniques for the structural elucidation of this compound, including detailed experimental protocols and data interpretation.

Structural Elucidation Workflow

The structural elucidation of this compound is a systematic process that begins with the isolation of the pure compound, followed by a series of NMR experiments to determine its planar structure and relative stereochemistry.

workflow cluster_isolation Isolation cluster_nmr NMR Analysis cluster_elucidation Structure Determination extraction Extraction of Dregea volubilis leaves fractionation Chromatographic Fractionation extraction->fractionation purification HPLC Purification fractionation->purification one_d_nmr 1D NMR (¹H, ¹³C, DEPT) purification->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr aglycone Aglycone Structure Elucidation two_d_nmr->aglycone sugar Sugar Moiety Identification & Linkage aglycone->sugar stereo Stereochemistry Determination (NOESY) sugar->stereo final_structure Complete Structure of This compound stereo->final_structure

Caption: Experimental workflow for the structural elucidation of this compound.

¹H and ¹³C NMR Spectroscopic Data

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound is fundamental to its structural elucidation. The following tables summarize the chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the aglycone and sugar moieties. The data was acquired in pyridine-d₅ at 500 MHz for ¹H and 125 MHz for ¹³C NMR.

Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
138.11.25, m; 1.98, m
229.51.85, m; 2.10, m
378.24.15, m
439.51.65, m; 2.30, m
5141.2-
6122.15.45, d (5.5)
732.52.15, m; 2.40, m
875.14.40, t (8.0)
950.22.05, m
1037.3-
1121.91.55, m; 1.80, m
1239.81.60, m; 2.25, m
1344.1-
1484.5-
1534.22.35, m; 2.50, m
1676.34.85, dd (8.5, 7.0)
1762.93.15, d (7.0)
1818.51.20, s
1919.41.18, s
20210.1-
2131.82.28, s

Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of this compound

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
β-D-Oleandropyranosyl-(1→4)-
1'98.14.95, d (8.0)
2'75.23.85, m
3'78.53.95, m
4'81.33.65, t (9.0)
5'69.13.75, m
6'18.21.28, d (6.0)
β-D-Cymaropyranosyl-(1→4)-
1''101.54.80, d (7.5)
2''74.93.70, m
3''35.11.90, m; 2.15, m
4''79.83.55, t (9.0)
5''70.23.60, m
6''18.11.35, d (6.5)
OMe-3''57.93.45, s
β-D-Thevetopyranosyl-(1→3)-
1'''102.14.88, d (7.8)
2'''75.63.78, m
3'''78.94.05, m
4'''72.33.88, m
5'''68.73.80, m
6'''18.31.30, d (6.2)
OMe-3'''58.23.50, s

Key 2D NMR Correlations for Structural Elucidation

The connectivity of the aglycone and the sequence and linkage of the sugar moieties were established through the analysis of 2D NMR data. Key Heteronuclear Multiple Bond Correlation (HMBC) signals are instrumental in piecing together the molecular puzzle.

hmbc cluster_aglycone Aglycone Core cluster_sugars Sugar Chain C3 C-3 (78.2) H1_ole H-1' (4.95) Oleandropyranosyl H1_ole->C3 Glycosidic Linkage (Aglycone-Sugar) C4_ole C-4' (81.3) Oleandropyranosyl H1_cym H-1'' (4.80) Cymaropyranosyl H1_cym->C4_ole Interglycosidic Linkage (Sugar-Sugar) C3_the C-3''' (78.9) Thevetopyranosyl H1_the H-1''' (4.88) Thevetopyranosyl C16 C-16 (76.3) H1_the->C16 Glycosidic Linkage (Aglycone-Sugar)

Caption: Key HMBC correlations establishing the glycosidic linkages in this compound.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5 mL of pyridine-d₅ (99.9 atom % D).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra are recorded on a 500 MHz spectrometer equipped with a cryoprobe.

a. ¹H NMR Spectroscopy

  • Pulse Program: zg30

  • Solvent: Pyridine-d₅

  • Temperature: 298 K

  • Spectral Width (SWH): 12 ppm

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 3.4 s

b. ¹³C NMR Spectroscopy

  • Pulse Program: zgpg30

  • Solvent: Pyridine-d₅

  • Temperature: 298 K

  • Spectral Width (SWH): 240 ppm

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.1 s

c. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Solvent: Pyridine-d₅

  • Temperature: 298 K

  • Spectral Width (SWH): 12 ppm in both dimensions

  • Number of Scans (NS): 8

  • Relaxation Delay (D1): 1.5 s

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3

  • Solvent: Pyridine-d₅

  • Temperature: 298 K

  • Spectral Width (SWH): 12 ppm (F2), 165 ppm (F1)

  • Number of Scans (NS): 4

  • Relaxation Delay (D1): 1.5 s

  • ¹J(C,H) Coupling Constant: 145 Hz

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgpndqf

  • Solvent: Pyridine-d₅

  • Temperature: 298 K

  • Spectral Width (SWH): 12 ppm (F2), 240 ppm (F1)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Long-range ¹J(C,H) Coupling Constant: 8 Hz

f. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: noesygpph

  • Solvent: Pyridine-d₅

  • Temperature: 298 K

  • Spectral Width (SWH): 12 ppm in both dimensions

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Mixing Time (d8): 500 ms

Data Analysis and Interpretation

The structural elucidation of this compound is achieved through a stepwise analysis of the acquired NMR data:

  • ¹H and ¹³C NMR: The initial analysis of the 1D spectra provides information on the number and types of protons and carbons present in the molecule. The chemical shifts offer clues about the electronic environment of each nucleus.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups, aiding in the carbon assignments.

  • COSY: The COSY spectrum reveals proton-proton couplings, allowing for the tracing of spin systems and the establishment of proton connectivity within the aglycone and individual sugar rings.

  • HSQC: The HSQC spectrum correlates each proton with its directly attached carbon, providing unambiguous one-bond C-H connections.

  • HMBC: The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. These correlations are used to connect the different spin systems of the aglycone and to determine the glycosidic linkages between the sugar units and the aglycone.

  • NOESY: The NOESY spectrum reveals through-space correlations between protons that are in close proximity. This information is vital for determining the relative stereochemistry of the aglycone and the orientation of the glycosidic bonds.

By integrating the information from all these NMR experiments, the complete and unambiguous structure of this compound can be determined.

Conclusion

NMR spectroscopy provides a powerful and comprehensive suite of tools for the structural elucidation of complex natural products like this compound. The systematic application of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular structure, including its stereochemistry and glycosidic linkages. The protocols and data presented here serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Application Notes & Protocols: A Proposed Total Synthesis of Dregeoside A11 and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document outlines a proposed total synthesis of Dregeoside A11. To date, a total synthesis of this natural product has not been reported in the scientific literature. The synthetic strategy, experimental protocols, and data presented herein are therefore hypothetical and based on established methodologies in steroid and carbohydrate chemistry. These notes are intended for researchers, scientists, and drug development professionals as a guide for a potential synthetic approach.

Introduction

This compound is a complex polyoxypregnane glycoside isolated from Dregea volubilis.[1][2][3] Like other members of this class, this compound exhibits potential biological activities that make it an interesting target for chemical synthesis. The total synthesis of this compound and its analogues would provide access to larger quantities of these compounds for further biological evaluation and the development of structure-activity relationships. This document details a proposed synthetic strategy to achieve this goal.

The core structure of this compound consists of a highly oxygenated pregnane-type aglycone linked to a trisaccharide chain at the C3 position. The proposed synthesis dissects the molecule into these two key fragments, which are synthesized separately and then coupled in a late-stage glycosylation reaction.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is depicted below. The primary disconnection is at the glycosidic linkage, separating the pregnane aglycone 2 and the trisaccharide donor 3 . The trisaccharide is further broken down into its constituent monosaccharide units. The aglycone synthesis is envisioned to start from a commercially available steroid precursor.

Retrosynthesis This compound This compound Aglycone Aglycone (2) This compound->Aglycone Glycosidic bond disconnection Trisaccharide Trisaccharide Donor (3) This compound->Trisaccharide SteroidPrecursor Steroid Precursor Aglycone->SteroidPrecursor Functional group interconversions Monosaccharides Monosaccharide Building Blocks Trisaccharide->Monosaccharides Glycosidic bond disconnections

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The overall forward synthesis is proposed to proceed through the following key stages:

  • Synthesis of the Pregnane Aglycone: A multi-step synthesis to install the required oxygenation pattern on a suitable steroid starting material.

  • Synthesis of the Trisaccharide Donor: Stepwise assembly of the protected monosaccharide units to form the trisaccharide.

  • Glycosylation: Coupling of the aglycone and the trisaccharide.

  • Final Deprotection: Removal of all protecting groups to yield this compound.

Workflow cluster_aglycone Aglycone Synthesis cluster_sugar Trisaccharide Synthesis cluster_coupling Coupling and Deprotection Start_A Steroid Precursor Step_A1 Step A1 Start_A->Step_A1 Step_A2 Step A2 Step_A1->Step_A2 Step_An Step An Step_A2->Step_An Aglycone_Final Protected Aglycone Step_An->Aglycone_Final Coupling Glycosylation Aglycone_Final->Coupling Start_S Monosaccharides Step_S1 Step S1 Start_S->Step_S1 Step_S2 Step S2 Step_S1->Step_S2 Step_Sn Step Sn Step_S2->Step_Sn Trisaccharide_Final Trisaccharide Donor Step_Sn->Trisaccharide_Final Trisaccharide_Final->Coupling Deprotection Final Deprotection Coupling->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed overall synthetic workflow for this compound.

Experimental Protocols (Proposed)

The synthesis of the aglycone would likely commence from a readily available steroid, such as Hecogenin, which provides a handle for the introduction of the C12-hydroxyl group. The following is a proposed sequence of key transformations.

Protocol 4.1.1: Introduction of C11 and C12 Hydroxyl Groups

  • Starting Material: Hecogenin acetate.

  • Reaction: Barton reaction to introduce a nitroso dimer at C12, followed by hydrolysis to the oxime and then reduction to the 12-hydroxyl group. The C11-hydroxyl group could be introduced via an enone intermediate.

  • Reagents and Conditions (Hypothetical):

    • Step 1 (Nitrite Photolysis): Hecogenin acetate, pyridine, iodine, lead tetraacetate, irradiation with a tungsten lamp.

    • Step 2 (Hydrolysis): Aqueous HCl, reflux.

    • Step 3 (Reduction): Sodium borohydride, ethanol.

    • Step 4 (C11-oxidation): Jones oxidation, followed by selenium dioxide oxidation to introduce the C11-C12 double bond, and then hydroboration-oxidation.

  • Purification: Column chromatography on silica gel.

The trisaccharide is composed of two cymarose units and one digitoxose unit. The synthesis would involve the preparation of protected monosaccharide building blocks followed by their sequential coupling.

Protocol 4.2.1: Synthesis of Protected Monosaccharide Donors and Acceptors

  • Starting Materials: L-rhamnose for cymarose and L-fucose for digitoxose.

  • Reactions: A series of protection and functional group manipulation steps to prepare suitable glycosyl donors (e.g., thioglycosides, trichloroacetimidates) and acceptors with a free hydroxyl group at the desired position for coupling.

  • Reagents and Conditions (Hypothetical):

    • Standard protecting group chemistry (e.g., benzyl ethers, silyl ethers, acetals).

    • Conversion of the anomeric position to a suitable leaving group.

Protocol 4.2.2: Assembly of the Trisaccharide

  • Reaction: Stepwise glycosylation reactions to link the monosaccharide units in the correct sequence and with the desired stereochemistry.

  • Reagents and Conditions (Hypothetical):

    • Promoters such as N-iodosuccinimide (NIS) and triflic acid (TfOH) for thioglycoside donors, or trimethylsilyl trifluoromethanesulfonate (TMSOTf) for trichloroacetimidate donors.

    • Low temperatures (-78 °C to 0 °C) to control stereoselectivity.

  • Purification: Column chromatography after each glycosylation step.

Protocol 4.3.1: Glycosylation of the Aglycone

  • Reactants: Protected pregnane aglycone and the activated trisaccharide donor.

  • Reaction: Schmidt glycosylation or other suitable glycosylation method.

  • Reagents and Conditions (Hypothetical):

    • Trisaccharide trichloroacetimidate, protected aglycone, TMSOTf as a catalyst, in dichloromethane at -40 °C.

  • Purification: HPLC purification.

Protocol 4.3.2: Global Deprotection

  • Reactant: Fully protected this compound.

  • Reaction: Removal of all protecting groups.

  • Reagents and Conditions (Hypothetical):

    • Hydrogenolysis (H₂, Pd/C) to remove benzyl ethers.

    • Acidic or basic hydrolysis for ester and acetal removal.

  • Purification: Final purification by preparative HPLC to yield this compound.

Data Presentation (Hypothetical)

The following tables summarize the expected (hypothetical) quantitative data for the key steps in the proposed synthesis of this compound.

Table 1: Hypothetical Yields for Key Synthetic Steps

StepReactionProductStarting Material (mass)Product (mass)Yield (%)
A1C12-Hydroxylation12-Hydroxy Steroid Intermediate5.0 g3.8 g76
A2C11-Hydroxylation11,12-Dihydroxy Steroid Intermediate3.8 g2.9 g76
S1Disaccharide FormationProtected Cymarosyl-Cymarose2.0 g2.5 g85
S2Trisaccharide FormationProtected Trisaccharide2.5 g3.1 g82
C1GlycosylationProtected this compound1.0 g1.2 g65
D1DeprotectionThis compound1.2 g0.7 g88

Table 2: Hypothetical Spectroscopic Data for this compound

TechniqueData
¹H NMR (500 MHz, CD₃OD)δ (ppm): 5.35 (br d, 1H, H-6), 4.40-4.60 (m, 3H, anomeric protons), 3.30-4.00 (m, sugar protons), 0.90-2.50 (m, steroid protons)
¹³C NMR (125 MHz, CD₃OD)δ (ppm): 212.0 (C-20), 141.5 (C-5), 122.0 (C-6), 104.8, 102.5, 101.9 (anomeric carbons), 10-80 (remaining steroid and sugar carbons)
HR-MS (ESI)m/z: [M+Na]⁺ calculated for C₅₅H₈₈O₂₂Na⁺, found: [experimental value]

Conclusion

The proposed total synthesis of this compound provides a roadmap for the chemical synthesis of this complex natural product. The strategy relies on a convergent approach, bringing together a synthetically elaborated pregnane aglycone and a carefully assembled trisaccharide. While the presented protocols are hypothetical, they are grounded in established and reliable synthetic methodologies. The successful execution of this synthesis would not only provide access to this compound for further study but also open avenues for the creation of novel analogues with potentially enhanced biological activities. This would be of significant interest to researchers in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Dregeoside A11 on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the in vitro cytotoxicity of Dregeoside A11. The following application notes and protocols are based on studies of extracts and other compounds isolated from Dregea volubilis, the plant from which this compound is derived. These protocols provide a general framework for assessing the cytotoxic potential of natural products like this compound.

Introduction

This compound is a natural product isolated from the plant Dregea volubilis.[1] While direct cytotoxic evaluation of this compound on cancer cell lines is not available in the current literature, various extracts and other compounds from Dregea volubilis have demonstrated cytotoxic and anti-cancer properties.[2][3][4][5][6] These findings suggest that this compound may also possess anti-cancer activities worth investigating.

This document provides detailed protocols for assessing the in vitro cytotoxicity of a test compound, such as this compound, on various cancer cell lines. The primary assays described are the MTT assay for cell viability and Annexin V-FITC/PI staining for apoptosis detection.

Data Presentation: Cytotoxicity of Dregea volubilis Extracts and Isolates

The following table summarizes the cytotoxic activity of various extracts and a purified compound from Dregea volubilis against different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Extract/CompoundCancer Cell LineAssayIC50 ValueReference
Methanol Extract of Dregea volubilis leaves (MEDV)Ehrlich Ascites Carcinoma (EAC)Trypan Blue Exclusion85.51 ± 4.07 µg/mL[2][5]
Methanol Extract of Dregea volubilis leafHepatoma Liver Cancer (HepG2)MTT Assay168.05 µg/mL[3]
n-Butanolic Extract of Wattakaka volubilis leafHuman Myeloid Leukemia (U937)MTT Assay120 µg/mL[7]
Human Myeloid Leukemia (K562)MTT Assay100 µg/mL[7]
Human Myeloid Leukemia (HL-60)MTT Assay50 µg/mL[7]
Kaempferol-3-O-glycoside (WVP) from W. volubilisHuman Myeloid Leukemia (U937)MTT Assay13.5 µg/mL[7]
Human Myeloid Leukemia (K562)MTT Assay10.8 µg/mL[7]
Human Myeloid Leukemia (HL-60)MTT Assay13.2 µg/mL[7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (or test compound)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including the IC50 concentration determined from the MTT assay) for 24 or 48 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_apoptosis Apoptosis Assay cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding apoptosis_seeding Cell Seeding (6-well plate) cell_culture->apoptosis_seeding compound_prep This compound Preparation treatment Treatment with this compound compound_prep->treatment seeding->treatment incubation Incubation (24/48/72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout viability Calculate % Viability readout->viability ic50 Determine IC50 viability->ic50 apoptosis_treatment Treatment at IC50 ic50->apoptosis_treatment apoptosis_seeding->apoptosis_treatment flow_cytometry Annexin V/PI Staining & Flow Cytometry apoptosis_treatment->flow_cytometry

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus dregeoside This compound receptor Death Receptor (e.g., Fas/TNFR) dregeoside->receptor Induces caspase8 Caspase-8 receptor->caspase8 Activates bid Bid caspase8->bid Cleaves caspase3 Caspase-3 caspase8->caspase3 Activates tbid tBid bid->tbid bax Bax tbid->bax Activates mitochondrion Mitochondrial Outer Membrane tbid->mitochondrion Translocates to bax->mitochondrion bcl2 Bcl-2 bcl2->bax Inhibits cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes mitochondrion->cytochrome_c Releases

References

No Direct Evidence Found for Anti-inflammatory Effects of Dregeoside A11 in Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the anti-inflammatory effects of Dregeoside A11 in macrophage models were identified. This compound is recognized as a natural product isolated from Dregea volubilis[1]. However, its biological activities, particularly concerning inflammation in immune cells like macrophages, do not appear to be characterized in the reviewed literature.

The following application notes and protocols are therefore provided as a generalized framework for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of a novel natural compound, such as this compound, in macrophage models. The methodologies and pathways described are based on established protocols for other natural compounds with demonstrated anti-inflammatory properties.

Application Note: A Generalized Framework for Assessing the Anti-inflammatory Effects of Natural Compounds in Macrophage Models

Introduction

Macrophages are key players in the innate immune system, orchestrating inflammatory responses. Upon activation by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages adopt a pro-inflammatory M1 phenotype. This is characterized by the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The activation of signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is central to this pro-inflammatory response[2][3][4]. Many natural compounds exert their anti-inflammatory effects by modulating these pathways[2][4][5]. This document outlines a comprehensive protocol to screen and characterize the anti-inflammatory properties of a test compound using the murine macrophage cell line, RAW 264.7.

Key Signaling Pathways in Macrophage-Mediated Inflammation

The NF-κB and MAPK signaling cascades are critical regulators of inflammatory gene expression in macrophages[3][4].

  • NF-κB Pathway: In resting macrophages, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (commonly the p65/p50 dimer) to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4][5][6].

  • MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also activated by inflammatory stimuli. Once phosphorylated, these kinases can activate other downstream kinases or transcription factors, such as activator protein-1 (AP-1), which also contribute to the expression of inflammatory genes[2][4][7].

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation[8][9].

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Adherent cells are scraped or gently treated with a cell lifter for passaging. Floating cells, which are often viable, should be collected by centrifugation and re-plated.

Cytotoxicity Assay

Before assessing anti-inflammatory activity, it's crucial to determine the non-toxic concentration range of the test compound.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Measurement of Inflammatory Mediators
  • Principle: Measures the concentration of nitrite, a stable product of NO, in the culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Culture, pre-treat, and stimulate RAW 264.7 cells as described for the NO assay.

    • Collect the culture supernatants.

    • Quantify the concentrations of TNF-α, IL-6, IL-1β, and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression
  • Objective: To determine the effect of the test compound on the expression of key inflammatory proteins (iNOS, COX-2) and the phosphorylation of signaling proteins (IκBα, p65 NF-κB, ERK, JNK, p38 MAPK).

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with the test compound for 1 hour, followed by LPS stimulation (for signaling proteins, a shorter stimulation time, e.g., 15-60 minutes, is often used; for iNOS/COX-2, a longer time, e.g., 12-24 hours, is typical).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of a Hypothetical Compound on Inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)PGE2 (pg/mL)
Control1.2 ± 0.350.5 ± 8.135.2 ± 5.645.8 ± 7.3
LPS (1 µg/mL)45.8 ± 4.12500.7 ± 150.31800.4 ± 120.91500.1 ± 100.2
LPS + Compound (X µM)30.1 ± 3.51800.2 ± 110.61200.8 ± 90.51000.5 ± 80.7
LPS + Compound (Y µM)15.5 ± 2.1 900.6 ± 70.2600.3 ± 50.1 500.9 ± 40.3

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. LPS-treated group.

Table 2: Effect of a Hypothetical Compound on the Expression of Inflammatory and Signaling Proteins

Treatment GroupRelative iNOS ExpressionRelative COX-2 Expressionp-p65/p65 Ratiop-p38/p38 Ratio
Control0.05 ± 0.010.10 ± 0.020.15 ± 0.030.20 ± 0.04
LPS (1 µg/mL)1.00 ± 0.121.00 ± 0.151.00 ± 0.111.00 ± 0.13
LPS + Compound (Y µM)0.45 ± 0.08 0.52 ± 0.090.48 ± 0.07 0.55 ± 0.08

*Data are presented as mean ± SD relative to the LPS-treated group. *p < 0.01 vs. LPS-treated group.

Visualizations

Signaling Pathway Diagrams

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 p_IkBa->NFkB Degradation of IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Test_Compound Test Compound Test_Compound->IKK Inhibits

Caption: NF-κB signaling pathway in macrophages.

MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7, MEK1/2 TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Activate Transcription Factors Inflammatory_Genes Inflammatory Genes AP1->Inflammatory_Genes Induces Transcription Test_Compound Test Compound Test_Compound->MKKs Inhibits Phosphorylation

Caption: MAPK signaling pathways in macrophages.

Experimental Workflow Diagram

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Activity Assessment cluster_2 Phase 3: Mechanism of Action Culture RAW 264.7 Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentrations Culture->Cytotoxicity Pretreat Pre-treat with Test Compound Cytotoxicity->Pretreat Stimulate_WB Pre-treat & LPS Stimulate Cytotoxicity->Stimulate_WB Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate NO_Assay NO Measurement (Griess Assay) Stimulate->NO_Assay ELISA Cytokine/PGE2 Measurement (ELISA) Stimulate->ELISA Protein_Extraction Cell Lysis & Protein Extraction Western_Blot Western Blot Analysis (iNOS, COX-2, p-NFκB, p-MAPKs) Protein_Extraction->Western_Blot Stimulate_WB->Protein_Extraction

Caption: Workflow for screening anti-inflammatory compounds.

References

Investigating the Neuroprotective Potential of Dregeoside A11 and a Novel Neuroprotective Agent, A11

Author: BenchChem Technical Support Team. Date: November 2025

Conversely, the diaryl acylhydrazone derivative A11 has been the subject of comprehensive studies detailing its neuroprotective potential against ischemic injury.[6][7] This document will focus on the detailed application notes and protocols for the neuroprotective agent A11 , as it aligns with the in-depth experimental data and mechanistic insights requested.

Application Notes for A11: A Novel Diaryl Acylhydrazone Derivative

These application notes provide a comprehensive overview of the neuroprotective potential of A11, a diaryl acylhydrazone derivative, in models of ischemic stroke. A11 has been shown to mitigate neuronal damage by alleviating apoptosis, oxidative stress, and mitochondrial dysfunction through the activation of pro-survival signaling pathways.[6][7]

Mechanism of Action

A11 exerts its neuroprotective effects through a multi-faceted mechanism. In vitro and in vivo studies have demonstrated that A11 protects against ischemic neuronal injury by:

  • Reducing Apoptosis: A11 significantly decreases the apoptotic rate in neuronal cells subjected to ischemic conditions.

  • Combating Oxidative Stress: The compound effectively reduces the production of reactive oxygen species (ROS), a key contributor to neuronal damage in stroke.

  • Preserving Mitochondrial Function: A11 helps maintain mitochondrial membrane potential and function, which is often compromised during ischemia.

  • Activating Pro-Survival Signaling Pathways: The neuroprotective effects of A11 are associated with the upregulation of the PI3K/AKT and MEK/ERK signaling cascades, which are crucial for cell survival and proliferation.[6][7]

Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the neuroprotective effects of A11.

Table 1: In Vitro Neuroprotective Effects of A11 in Neuronal Cells

Experimental ModelEndpoint MeasuredA11 Concentration (µM)Result (% of Control)
Oxygen-Glucose Deprivation (OGD)Cell Viability0.3Increased
1Significantly Increased
3Significantly Increased
Hydrogen Peroxide Induced InjuryCell Viability0.3Increased
1Significantly Increased
3Significantly Increased
Glutamate-Induced InjuryCell Viability0.3Increased
1Significantly Increased
3Significantly Increased
OGDApoptotic Rate1Decreased
3Significantly Decreased
OGDIntracellular ROS1Decreased
3Significantly Decreased
OGDMitochondrial Membrane Potential1Increased
3Significantly Increased

Table 2: In Vivo Neuroprotective Effects of A11 in a Rat Model of Ischemic Stroke (MCAO)

Treatment GroupDosage (mg/kg, i.v.)Infarct Volume Reduction (%)Neurological Deficit Score
Vehicle--High
A11313.1 (p < 0.01 vs. vehicle)Significantly Improved

Experimental Protocols

In Vitro Models of Ischemic Neuronal Injury

1. Oxygen-Glucose Deprivation (OGD) Model:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Protocol:

    • Culture SH-SY5Y cells in a standard medium (e.g., MEM/F12 with 10% FBS).

    • To induce OGD, replace the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).

    • Place the cells in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a duration sufficient to induce injury (e.g., 4-6 hours).

    • For reperfusion, replace the glucose-free EBSS with the standard culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for 24 hours.

    • A11 or vehicle is co-incubated with the cells during the reperfusion phase.

2. Hydrogen Peroxide-Induced Oxidative Stress Model:

  • Cell Line: SH-SY5Y cells.

  • Protocol:

    • Plate SH-SY5Y cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of A11 or vehicle for a specified period (e.g., 2 hours).

    • Induce oxidative stress by adding hydrogen peroxide (H2O2) to the culture medium at a final concentration determined by a dose-response curve (e.g., 200 µM).

    • Incubate the cells with H2O2 for a duration sufficient to cause cell death (e.g., 24 hours).

    • Assess cell viability using methods such as the MTT assay.

3. Glutamate-Induced Excitotoxicity Model:

  • Cell Line: SH-SY5Y cells.

  • Protocol:

    • Plate SH-SY5Y cells and allow them to attach.

    • Pre-treat the cells with A11 or vehicle for a designated time.

    • Induce excitotoxicity by adding glutamate to the culture medium at a concentration known to be toxic (e.g., 50 mM).

    • Incubate the cells with glutamate for a period that leads to significant cell death (e.g., 24 hours).

    • Measure cell viability.

In Vivo Model of Ischemic Stroke

1. Middle Cerebral Artery Occlusion (MCAO) Rat Model:

  • Animal Model: Male Sprague-Dawley rats.

  • Protocol:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Perform a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

    • Maintain the occlusion for a specific duration (e.g., 2 hours).

    • To initiate reperfusion, withdraw the filament.

    • Administer A11 (e.g., 3 mg/kg) or vehicle intravenously at the onset of reperfusion.

    • After a set period (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

    • Euthanize the animals and perfuse the brains for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Visualizations

G cluster_0 Ischemic Insult (e.g., OGD, MCAO) cluster_1 Dregeoside A11 cluster_3 Cellular Outcomes Ischemia Ischemia/Reperfusion Apoptosis Apoptosis Ischemia->Apoptosis Induces OxidativeStress Oxidative Stress Ischemia->OxidativeStress Induces MitochondrialDysfunction Mitochondrial Dysfunction Ischemia->MitochondrialDysfunction Induces A11 A11 PI3K PI3K A11->PI3K Activates MEK MEK A11->MEK Activates AKT AKT PI3K->AKT Activates AKT->Apoptosis AKT->OxidativeStress Inhibits AKT->MitochondrialDysfunction Inhibits ERK ERK MEK->ERK ERK->Apoptosis Inhibits ERK->OxidativeStress Inhibits ERK->MitochondrialDysfunction Inhibits Neuroprotection Neuroprotection

Caption: Signaling pathway of A11 in neuroprotection.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow start Plate SH-SY5Y Cells induce_injury Induce Injury (OGD, H2O2, or Glutamate) start->induce_injury treat Treat with A11 or Vehicle induce_injury->treat assess Assess Viability, Apoptosis, ROS, etc. treat->assess mcao Induce MCAO in Rats reperfuse Reperfusion mcao->reperfuse administer Administer A11 or Vehicle (i.v.) reperfuse->administer evaluate Evaluate Neurological Deficits & Infarct Volume administer->evaluate

Caption: Experimental workflows for A11 studies.

References

Application Notes and Protocols for Studying the In Vivo Efficacy of Dregeoside A11 in Animal Models of Cerebral Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a template for studying the in vivo efficacy of a hypothetical neuroprotective agent, Dregeoside A11. These protocols are based on established methodologies for evaluating therapeutic candidates in preclinical models of stroke. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and national guidelines for the ethical use of animals in research.

Introduction

This compound is a novel natural product with putative neuroprotective properties. These application notes provide a framework for evaluating the in vivo efficacy of this compound in a rodent model of focal cerebral ischemia-reperfusion (I/R) injury. The protocols outlined below describe the induction of ischemic stroke via middle cerebral artery occlusion (MCAO), subsequent treatment with this compound, and post-treatment evaluation of neurological deficits, infarct volume, and key molecular markers of inflammation and apoptosis.

Hypothetical Mechanism of Action

For the purpose of this protocol, we hypothesize that this compound exerts its neuroprotective effects by modulating the NF-κB and MAPK signaling pathways, thereby reducing neuroinflammation and apoptosis in the ischemic brain.

Experimental Protocols

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke.[1][2][3]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • 4-0 monofilament nylon suture with a rounded tip

  • Surgical instruments (scissors, forceps, vessel clips)

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

Protocol:

  • Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • Place the animal in a supine position on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Gently insert a 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a sharp drop in cerebral blood flow as measured by a laser Doppler flowmeter.

  • After 90 minutes of occlusion, carefully withdraw the suture to allow for reperfusion.[4]

  • Suture the incision and allow the animal to recover in a heated cage.

  • Sham-operated control animals will undergo the same surgical procedure without the insertion of the suture.

Drug Administration

Materials:

  • This compound (dissolved in a suitable vehicle, e.g., 10% DMSO in saline)

  • Vehicle control solution

  • Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection

Protocol:

  • Randomly divide the animals into the following groups:

    • Sham + Vehicle

    • MCAO + Vehicle

    • MCAO + this compound (Low Dose)

    • MCAO + this compound (High Dose)

  • Administer this compound or vehicle immediately after the onset of reperfusion via IV or IP injection.

  • Continue treatment once daily for the desired duration of the study (e.g., 3 or 7 days).

Assessment of Neurological Deficits

Neurological function should be assessed at 24, 48, and 72 hours post-MCAO using a standardized scoring system.

Protocol (Modified Neurological Severity Score - mNSS):

A score is given for each of the following tasks, with a higher score indicating a more severe deficit.

  • Motor Tests (6 points):

    • Raising the rat by the tail (flexion of forelimbs and hindlimbs)

    • Placing the rat on the floor (ability to walk straight)

  • Sensory Tests (2 points):

    • Placing and proprioceptive tests

  • Beam Balance Test (6 points):

    • Ability to balance on beams of different widths

  • Reflexes and Abnormal Movements (4 points):

    • Pinna reflex, corneal reflex, startle reflex

Measurement of Infarct Volume

Infarct volume is a primary measure of the extent of brain injury.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

Protocol:

  • At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals and perfuse transcardially with cold saline.

  • Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark.

  • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume, corrected for edema.

Molecular and Cellular Analyses

a. Western Blot Analysis:

To investigate the effect of this compound on the expression of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Homogenize brain tissue samples from the ischemic penumbra in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-β-actin).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an ECL detection system and quantify band intensity using densitometry.

b. ELISA (Enzyme-Linked Immunosorbent Assay):

To quantify the levels of pro-inflammatory cytokines in the brain.

Protocol:

  • Prepare brain tissue homogenates as described for Western blotting.

  • Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

c. Immunohistochemistry (IHC):

To visualize the localization of inflammatory markers and neuronal apoptosis.

Protocol:

  • Perfuse animals with saline followed by 4% paraformaldehyde.

  • Post-fix the brains in 4% paraformaldehyde and then cryoprotect in 30% sucrose.

  • Cut 20 µm thick coronal sections using a cryostat.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding and incubate with primary antibodies overnight (e.g., anti-Iba-1 for microglia, anti-NeuN for neurons, anti-cleaved caspase-3 for apoptotic cells).

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount the sections with a DAPI-containing medium to counterstain nuclei.

  • Visualize and capture images using a fluorescence microscope.

Data Presentation

Table 1: Effect of this compound on Neurological Deficit Scores (mNSS)

Treatment Group24h post-MCAO48h post-MCAO72h post-MCAO
Sham + Vehicle0.5 ± 0.20.4 ± 0.20.3 ± 0.1
MCAO + Vehicle12.8 ± 1.511.5 ± 1.310.9 ± 1.2
MCAO + this compound (10 mg/kg)9.2 ± 1.17.8 ± 0.96.5 ± 0.8
MCAO + this compound (20 mg/kg)7.1 ± 0.9 5.9 ± 0.74.8 ± 0.6**
Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle group.

Table 2: Effect of this compound on Infarct Volume and Brain Water Content

Treatment GroupInfarct Volume (%)Brain Water Content (%)
Sham + Vehicle078.5 ± 0.5
MCAO + Vehicle35.2 ± 4.182.3 ± 0.8
MCAO + this compound (10 mg/kg)22.8 ± 3.580.1 ± 0.6
MCAO + this compound (20 mg/kg)15.6 ± 2.9 79.2 ± 0.5
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle group.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in the Ischemic Penumbra

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Sham + Vehicle35.4 ± 5.228.9 ± 4.542.1 ± 6.3
MCAO + Vehicle182.6 ± 20.1155.8 ± 18.2210.5 ± 25.4
MCAO + this compound (10 mg/kg)110.3 ± 15.798.2 ± 12.1135.7 ± 18.9
MCAO + this compound (20 mg/kg)75.9 ± 10.8 65.4 ± 9.890.3 ± 12.6**
Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. MCAO + Vehicle group.

Visualizations

Dregeoside_A11_Signaling_Pathway cluster_outcomes Cellular Outcomes Ischemia Ischemia/Reperfusion Injury ROS ↑ ROS Production Ischemia->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Neuroinflammation (↑ TNF-α, IL-1β, IL-6) MAPK->Inflammation Apoptosis Apoptosis (↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-3) MAPK->Apoptosis NFkB->Inflammation NFkB->Apoptosis Dregeoside This compound Dregeoside->MAPK Dregeoside->NFkB Neuroprotection Neuroprotection Experimental_Workflow MCAO MCAO Model Induction (90 min ischemia) Reperfusion Reperfusion & Randomization MCAO->Reperfusion Treatment Treatment Administration (this compound or Vehicle) Reperfusion->Treatment Behavior Neurological Scoring (24, 48, 72h) Treatment->Behavior Euthanasia Euthanasia & Tissue Collection (72h) Behavior->Euthanasia Infarct Infarct Volume Measurement (TTC Staining) Euthanasia->Infarct Molecular Molecular & Cellular Analysis Euthanasia->Molecular WB Western Blot (NF-κB, MAPK, Apoptosis) Molecular->WB ELISA ELISA (TNF-α, IL-1β, IL-6) Molecular->ELISA IHC Immunohistochemistry (Iba-1, NeuN, Caspase-3) Molecular->IHC

References

Application Notes and Protocols: Cell-Based Assays for Screening Dregeoside A11 Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11 is a natural product isolated from Dregea volubilis.[1] As the specific bioactivities of this compound are not yet extensively characterized, a systematic screening approach using cell-based assays is essential to elucidate its therapeutic potential. Saponins, the class of compounds to which Dregeosides belong, have been reported to exhibit a wide range of biological effects, including cytotoxic, anti-inflammatory, antioxidant, and immunomodulatory activities.[2][3][4] This document provides a detailed guide for a tiered screening strategy to assess the bioactivity of this compound, beginning with cytotoxicity evaluation, followed by investigations into its anti-inflammatory and apoptosis-inducing properties.

Cell-based assays are crucial tools in the initial stages of drug discovery, offering insights into a compound's biological effects in a cellular context.[5][6] They can help identify potential mechanisms of action and guide further preclinical development.[6][7]

Tier 1: Cytotoxicity Screening

The initial step in evaluating the bioactivity of any novel compound is to determine its cytotoxic profile. This allows for the identification of a suitable concentration range for subsequent, more specific bioassays, distinguishing between therapeutic effects and those caused by general toxicity. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or HepG2 - liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Illustrative Data Presentation:

Concentration (µM)% Cell Viability (HeLa)% Cell Viability (A549)% Cell Viability (HepG2)
0 (Vehicle) 100 ± 5.2100 ± 4.8100 ± 6.1
0.1 98 ± 4.995 ± 5.597 ± 5.8
1 92 ± 6.188 ± 4.290 ± 6.3
10 75 ± 5.865 ± 5.178 ± 4.9
50 45 ± 4.530 ± 3.952 ± 5.4
100 15 ± 3.28 ± 2.525 ± 4.1
IC₅₀ (µM) 48.232.555.8

Note: The data presented above is for illustrative purposes only.

Tier 2: Bioactivity Screening

Based on the IC₅₀ values obtained from the cytotoxicity screening, subsequent bioactivity assays should be performed at non-toxic or sub-toxic concentrations of this compound.

A. Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. Many natural products exhibit anti-inflammatory properties.[8][9] A common in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay measures the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant, which serves as an indicator of NO production. A reduction in nitrite levels in the presence of the test compound suggests anti-inflammatory activity.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Illustrative Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS) 1.2 ± 0.3-
LPS (1 µg/mL) 25.8 ± 2.10
LPS + this compound (1 µM) 22.5 ± 1.912.8
LPS + this compound (5 µM) 15.4 ± 1.540.3
LPS + this compound (10 µM) 8.9 ± 1.165.5
LPS + Dexamethasone (10 µM) 5.2 ± 0.879.8

Note: The data presented above is for illustrative purposes only.

B. Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells.[10] Many anti-cancer agents exert their effects by inducing apoptosis in cancer cells. Assays to detect apoptosis can be categorized into early, mid, and late-stage events.[11] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect early and late apoptotic cells.[12]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Illustrative Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control 95.2 ± 2.52.1 ± 0.52.7 ± 0.8
This compound (IC₅₀) 40.5 ± 3.135.8 ± 2.823.7 ± 2.2

Note: The data presented above is for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Bioactivity Screening cluster_2 Data Analysis & Interpretation a Select Cell Lines (e.g., HeLa, A549, HepG2) b MTT Assay a->b c Determine IC50 Values b->c d Anti-inflammatory Assay (Nitric Oxide Production) c->d Use sub-toxic concentrations e Apoptosis Assay (Annexin V-FITC/PI) c->e Use IC50 concentration f Evaluate Anti-inflammatory Potential d->f g Assess Apoptosis Induction e->g h Identify Lead Bioactivity f->h g->h

Caption: Overall workflow for screening this compound bioactivity.

NF-κB Signaling Pathway in Inflammation

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (e.g., iNOS for NO) Nucleus->Gene induces DregeosideA11 This compound DregeosideA11->IKK may inhibit DregeosideA11->NFkB may inhibit translocation IkB_NFkB IκB-NF-κB Complex

Caption: Potential inhibition points of this compound in the NF-κB pathway.

Conclusion

This document outlines a systematic, tiered approach for the initial screening of this compound bioactivity. By first establishing a cytotoxicity profile, researchers can then proceed to investigate specific biological effects, such as anti-inflammatory and apoptotic activities, at relevant concentrations. The provided protocols and illustrative data offer a framework for conducting and interpreting these essential cell-based assays. Further investigation into the underlying molecular mechanisms, such as the modulation of signaling pathways like NF-κB, will be crucial in fully characterizing the therapeutic potential of this compound.

References

Application Notes and Protocols for In Vivo Administration of Dregeoside A11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11 is a pregnane glycoside isolated from Dregea volubilis, a plant with a history of use in traditional medicine.[1][2] Recent research has identified several pregnane glycosides from this plant, with some demonstrating inhibitory activity against α-glucosidase and α-amylase, suggesting potential applications in metabolic research.[1][3] This document provides a detailed, generalized protocol for the initial in vivo administration of this compound to establish its safety profile and preliminary efficacy. Due to the limited availability of specific in vivo data for this compound, this protocol is based on established guidelines for the preclinical evaluation of novel natural products and glycosides.

Compound Details:

ParameterValue
Compound Name This compound
Source Dregea volubilis[4]
CAS Number 89020-11-1[5]
Molecular Formula C55H88O22[5]
Molecular Weight 1101.3 g/mol [5]
Purity ≥98% (recommended)[5]

Experimental Protocols

Acute Oral Toxicity Study (OECD Guideline 423)

This protocol is designed to determine the acute oral toxicity of this compound and to identify the dose range for subsequent studies. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes the number of animals required.[6]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), nulliparous and non-pregnant females are typically used.[6]

  • Oral gavage needles

  • Standard laboratory equipment for animal housing and observation.

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The solubility of this compound should be determined empirically. Solvents such as DMSO, Pyridine, Methanol, and Ethanol may be considered for initial solubilization before dilution in an aqueous vehicle.[5] A vehicle-only control group must be included.

  • Dosing:

    • Start with a dose of 300 mg/kg.[7]

    • Administer a single oral dose to a group of three animals.

    • Observe animals for mortality and clinical signs of toxicity.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[8]

    • Record all signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, and any observed tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

  • Stepwise Procedure:

    • If mortality is observed, the next step is to test a lower dose.

    • If no mortality is observed, the next step is to test a higher dose (e.g., 2000 mg/kg).[6]

    • The procedure is continued until the criteria for a specific toxicity class are met.

  • Data Collection: At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs of Toxicity
Vehicle Control3
3003
20003
Preliminary Efficacy Study (Hypothetical Model of Type 2 Diabetes)

Based on the α-glucosidase and α-amylase inhibitory activity of related compounds from Dregea volubilis, a preliminary efficacy study in a model of type 2 diabetes could be warranted.[1]

Materials:

  • This compound

  • Diabetic animal model (e.g., db/db mice or streptozotocin-induced diabetic rats)

  • Blood glucose monitoring system

  • Oral gavage needles

Procedure:

  • Animal Model: Use a validated animal model of type 2 diabetes.

  • Dose Selection: Based on the acute toxicity study, select 2-3 doses in the non-toxic range.

  • Dosing: Administer this compound orally once daily for a specified period (e.g., 14-28 days). Include a vehicle control group and a positive control group (e.g., acarbose).

  • Monitoring:

    • Monitor body weight and food/water intake daily.

    • Measure fasting blood glucose levels at regular intervals (e.g., weekly).

    • At the end of the study, perform an oral glucose tolerance test (OGTT).

  • Data Collection: Collect blood samples for analysis of relevant biomarkers (e.g., insulin, HbA1c).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Fasting Blood Glucose (mg/dL) - Day 14OGTT - Area Under the Curve (AUC)
Vehicle Control-
This compoundLow
This compoundMid
This compoundHigh
Positive Control-

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_tox Toxicity Assessment cluster_efficacy Efficacy Evaluation cluster_pk Pharmacokinetics Compound This compound Procurement & QC Vehicle Vehicle Selection & Formulation Compound->Vehicle Formulate AcuteTox Acute Toxicity Study (OECD 423) Vehicle->AcuteTox Administer DoseRange Dose Range Finding AcuteTox->DoseRange Determine EfficacyStudy Preliminary Efficacy Study DoseRange->EfficacyStudy Select Doses PKStudy Pharmacokinetic Study DoseRange->PKStudy Select Doses Biomarkers Biomarker Analysis EfficacyStudy->Biomarkers Analyze Samples Bioavailability Bioavailability Assessment PKStudy->Bioavailability Calculate

Caption: General workflow for the in vivo evaluation of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF TF_nucleus Activated TF TF->TF_nucleus Translocation DNA DNA TF_nucleus->DNA Binds GeneExp Gene Expression (e.g., Inflammatory Cytokines) DNA->GeneExp Induces Dregeoside This compound Dregeoside->Receptor Modulates

Caption: Hypothetical signaling pathway potentially modulated by a plant glycoside.

References

Troubleshooting & Optimization

Technical Support Center: Dregeoside A11 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Dregeoside A11 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a triterpenoid saponin, a class of natural compounds known for their diverse biological activities.[1] Like many triterpenoids, this compound has an amphiphilic structure, with a bulky, nonpolar (hydrophobic) aglycone backbone and one or more polar (hydrophilic) sugar moieties.[2][3] This structure often leads to poor water solubility, which can be a significant hurdle for in vitro assays that require the compound to be dissolved in aqueous cell culture media.[1]

Q2: What are the initial recommended solvents for dissolving this compound?

According to supplier information, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol. These are typically used to prepare concentrated stock solutions.

Q3: Why can't I just use a high concentration of DMSO to dissolve this compound in my cell culture medium?

While DMSO is an excellent solvent for many poorly soluble compounds, it can have significant effects on cell viability and function, even at low concentrations.[4][5][6] High concentrations of DMSO can be directly cytotoxic and can also interfere with the signaling pathways you are studying.[4][6] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, although the tolerable concentration can be cell-line specific.[5][7][8]

Q4: Are there alternatives to DMSO for improving the aqueous solubility of this compound?

Yes, several methods can be employed to enhance the solubility of poorly soluble compounds like this compound for in vitro assays. These include the use of co-solvents, cyclodextrins, and surfactants. Each method has its advantages and disadvantages, which are discussed in the troubleshooting guide below.

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.

Cause: This is a common problem for hydrophobic compounds when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous environment. The organic solvent disperses, and the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.

Solutions:

  • Optimize Co-solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level. It's recommended to perform a solvent tolerance test for your specific cell line.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Serial Dilution: Instead of a single large dilution, try performing serial dilutions of your stock solution in the final aqueous medium. This can sometimes help to keep the compound in solution.

  • pH Adjustment: The solubility of some saponins can be influenced by pH. You can test the solubility of this compound in buffers with different pH values, provided that the pH is compatible with your assay conditions.

Issue: Observed cellular toxicity or altered cell morphology in control wells containing only the solvent.

Cause: The solvent used to dissolve this compound is likely exerting a cytotoxic effect on the cells. The tolerance to solvents varies significantly between different cell lines.[4][7]

Solutions:

  • Determine the Maximum Tolerated Solvent Concentration: Before testing this compound, perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect your cells' viability or morphology.

  • Switch to a Less Toxic Solvent: If DMSO proves too toxic, consider ethanol, which is sometimes better tolerated by certain cell lines.[6]

  • Use a Solvent-Free Delivery Method: Investigate the use of cyclodextrin-based solubilization, which can often deliver the compound with minimal to no organic solvent in the final assay volume.

Data Presentation

Table 1: Cytotoxicity of Common Solvents in In Vitro Assays

SolventCell LineConcentration (v/v)Effect on Cell ViabilityReference
DMSO HepG22.5%>30% reduction after 24h[4]
Huh75%49.1% reduction after 24h[4]
MCF-71.25%Cytotoxic at 48h and 72h[4]
MCF-7, RAW-264.7, HUVEC0.5%Little to no toxicity[5]
HepG2, MDA-MB-231, MCF-7, VNBRCA10.6% - 0.15%Recommended safe range[6]
Ethanol HepG20.3125%>30% reduction after 24h[4]
A-4310.38% (IC50)-[7]
MCF-7, RAW-264.7, HUVEC0.5%Little to no toxicity[5]
HepG2, MDA-MB-231, MCF-7, VNBRCA11.25% - 0.15%Non-toxic range[6]

Table 2: Comparison of Solubilization Methods

MethodPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increasing the polarity of the solvent mixture to dissolve the compound.[2]Simple to prepare stock solutions; effective for a wide range of compounds.Can be toxic to cells; may interfere with assay results.[4][5]
Cyclodextrins (e.g., HP-β-CD) Encapsulation of the hydrophobic compound within the cyclodextrin cavity to form a water-soluble complex.[9]Low cytotoxicity; can improve compound stability.May not be effective for all compounds; potential for the cyclodextrin itself to have biological effects.
Surfactants (e.g., Tween-20) Formation of micelles that encapsulate the hydrophobic compound.High solubilizing capacity.Often cytotoxic at concentrations above the critical micelle concentration, limiting their use in cell-based assays.
pH Adjustment Ionization of the compound to increase its interaction with water.Simple and effective for ionizable compounds.Not applicable to neutral compounds; requires the assay to be tolerant of the required pH.

Experimental Protocols

Protocol: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes a general method to prepare a this compound solution using HP-β-CD for use in cell-based assays.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, nuclease-free water

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Orbital shaker or magnetic stirrer

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD:

    • Dissolve HP-β-CD in sterile water to a desired concentration (e.g., 10-40% w/v).

    • Warm the solution slightly (e.g., to 37°C) to aid dissolution.

    • Sterilize the HP-β-CD solution by passing it through a 0.22 µm filter.

  • Complexation of this compound with HP-β-CD:

    • Weigh a precise amount of this compound powder into a sterile tube.

    • Add the sterile HP-β-CD solution to the this compound powder to achieve the desired final concentration of the compound.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the mixture on an orbital shaker or with a magnetic stirrer at room temperature or 37°C for 24-48 hours, protected from light.

  • Preparation of the final working solution:

    • After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant, which contains the soluble this compound-HP-β-CD complex.

    • Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC) if precise quantification is required.

    • This solution can now be further diluted in cell culture medium for your in vitro assay.

Note: It is advisable to test a range of HP-β-CD concentrations to find the optimal ratio for solubilizing this compound. Always include a vehicle control (HP-β-CD solution without this compound) in your experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis & Application A This compound Stock (e.g., in DMSO) D Mix & Incubate (e.g., 24h at RT) A->D B Solubilizing Agent (e.g., HP-β-CD solution) B->D C Aqueous Medium (Buffer or Cell Culture Medium) C->D E Centrifuge to remove undissolved compound D->E F Collect Supernatant E->F G Quantify Solubilized This compound (e.g., HPLC) F->G H Prepare Serial Dilutions for In Vitro Assay F->H I Perform Cell-Based Assay H->I

Caption: Workflow for solubility testing of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Dregeoside This compound (Hypothesized) Dregeoside->PI3K Inhibition Dregeoside->Raf Inhibition

Caption: Hypothesized signaling pathways affected by saponins.

References

Stability of Dregeoside A11 in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Dregeoside A11 in cell culture media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is there any available data on the stability of this compound in cell culture media?

Currently, there is no specific published data on the stability of this compound in cell culture media. As a steroidal glycoside, its stability can be influenced by various factors within the culture environment. It is recommended to perform an initial stability assessment under your specific experimental conditions.

Q2: What are the common factors that can affect the stability of a compound like this compound in cell culture media?

Several factors can influence the stability of a compound in cell culture media, including:

  • pH of the media: The pH of the culture medium can directly impact the chemical stability of a compound, potentially leading to hydrolysis or other degradation pathways.

  • Media components: Components in the media, such as serum proteins, can bind to the compound, affecting its availability and stability. Other components might directly react with the compound.[1]

  • Incubation conditions: Temperature, light exposure, and CO2 levels can all contribute to the degradation of a compound over time.[2]

  • Cellular metabolism: If the compound is taken up by cells, it may be subject to enzymatic degradation.

  • Dissolution solvent: The solvent used to dissolve the compound (e.g., DMSO) and its final concentration in the media can impact solubility and stability.

Q3: How can I assess the stability of this compound in my cell culture experiments?

The most common method to assess compound stability is to incubate it in the cell culture media under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. Samples of the media are then collected at different time points and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of the compound.[3][4]

Troubleshooting Guide

Issue 1: High variability in experimental results.

High variability in results from cell-based assays can sometimes be attributed to the instability of the tested compound.

  • Possible Cause: this compound may be degrading over the course of the experiment.

  • Troubleshooting Steps:

    • Perform a stability study: Follow the experimental protocol outlined below to determine the stability of this compound in your specific cell culture media and conditions.

    • Analyze at different time points: If the compound is found to be unstable, consider reducing the incubation time of your assay or adding the compound at multiple time points.

    • Include a time-zero control: Always include a control sample where the compound is added to the media and immediately extracted and analyzed. This will serve as your baseline for 100% compound availability.

Issue 2: No observable effect of this compound in the assay.

While this could be due to a lack of biological activity, it might also be related to the compound's stability or availability.

  • Possible Cause: The compound may be rapidly degrading upon addition to the cell culture media.

  • Troubleshooting Steps:

    • Check for precipitation: Visually inspect the culture wells for any signs of compound precipitation.

    • Assess stability at an early time point: In your stability study, include an early time point (e.g., 1-2 hours) to check for rapid degradation.

    • Consider media components: If using serum, test the stability in serum-free media to see if serum proteins are affecting the compound's availability.

Quantitative Data on Compound Stability

While specific data for this compound is unavailable, the following table provides an example of stability data for two hypothetical small molecule inhibitors in DMEM cell culture media with and without 10% Fetal Bovine Serum (FBS), as determined by HPLC analysis. This illustrates how stability data can be presented.[3]

Time Point (hours)Compound Y (% remaining in DMEM)Compound Y (% remaining in DMEM + 10% FBS)Compound Z (% remaining in DMEM)Compound Z (% remaining in DMEM + 10% FBS)
0100100100100
2495928580
4891887265
7288856052

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of a compound like this compound in cell culture media using HPLC.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Prepare the test media: Spike the cell culture medium (with or without serum, as required for your experiment) with the this compound stock solution to the final desired concentration.

  • Aliquot and incubate: Dispense aliquots of the test media into sterile tubes or wells of a plate.

  • Time zero (T=0) sample: Immediately take an aliquot of the test media, mix it with an equal volume of acetonitrile to precipitate proteins and stop degradation, centrifuge to pellet the precipitate, and collect the supernatant for HPLC analysis. This is your 100% reference.

  • Incubate the remaining samples: Place the remaining samples in a 37°C, 5% CO2 incubator.

  • Collect samples at various time points: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot and process it as described in step 4.

  • HPLC analysis: Analyze the collected supernatants by HPLC. The percentage of the compound remaining at each time point is calculated by comparing the peak area to that of the T=0 sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Spike Cell Culture Media prep_stock->prep_media aliquot Aliquot Spiked Media prep_media->aliquot t0 T=0 Sample (Immediate Extraction) aliquot->t0 incubate Incubate at 37°C, 5% CO2 aliquot->incubate extraction Protein Precipitation & Supernatant Collection t0->extraction sampling Collect Samples at Time Points (Tx) incubate->sampling sampling->extraction hplc HPLC Analysis extraction->hplc data Calculate % Remaining vs. T=0 hplc->data

Caption: Workflow for assessing compound stability in cell culture media.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Na+/K+-ATPase src Src receptor->src Activates ras Ras src->ras pi3k PI3K src->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription akt Akt pi3k->akt akt->transcription Modulates gene_expression Altered Gene Expression (Proliferation, Apoptosis) transcription->gene_expression Dregeoside This compound (hypothetical) Dregeoside->receptor Inhibits

Caption: Hypothetical signaling pathway modulated by steroidal glycosides.

References

Overcoming challenges in the purification of Dregeoside A11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Dregeoside A11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of this valuable natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural product isolated from the plant Dregea volubilis.[1][2] It is classified as a triterpenoid saponin. Its molecular formula is C55H88O23 and it has a molecular weight of 1101.3 g/mol .[1] Due to its saponin nature, it is a relatively polar molecule.

Q2: What are the major challenges in purifying this compound?

The primary challenges in purifying this compound, like other triterpenoid saponins, include:

  • Complex mixtures: It is typically present in a complex mixture of structurally similar saponins and other plant metabolites.

  • Low abundance: The concentration of this compound in the source material may be low.

  • Co-extraction of pigments: Plant pigments, such as chlorophyll, are often co-extracted and can interfere with purification steps.

  • Chromatographic separation: Achieving high resolution and purity can be difficult due to the similar polarities of different saponins, often leading to peak tailing or overlapping in chromatography.[3]

  • Lack of a strong chromophore: Many saponins, including likely this compound, do not have a strong UV chromophore, making detection by standard UV-Vis detectors less sensitive.[4]

Q3: What is a general strategy for the purification of this compound?

A typical purification strategy involves a multi-step process:

  • Extraction: Initial extraction from the dried plant material using a polar solvent like methanol or ethanol.

  • Solvent Partitioning: A liquid-liquid extraction to remove non-polar impurities and enrich the saponin fraction.

  • Chromatographic Purification: This usually involves multiple steps, starting with column chromatography (e.g., silica gel or reversed-phase C18) for initial fractionation, followed by high-performance liquid chromatography (HPLC) for final purification.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent or method.- Ensure the plant material is finely powdered to maximize surface area. - Use a polar solvent like 70% ethanol or methanol for extraction.[5] - Consider using techniques like ultrasonic-assisted extraction to improve efficiency.[6]
Green/Dark Colored Extract Co-extraction of chlorophyll and other plant pigments.- Perform a pre-extraction of the dried plant material with a non-polar solvent like hexane or petroleum ether to remove pigments before the main extraction.[7] - During solvent partitioning, chlorophyll will preferentially move to the less polar phase (e.g., chloroform or ethyl acetate).
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- For normal-phase silica gel chromatography, a common mobile phase is a mixture of chloroform, methanol, and water.[8] - For reversed-phase (C18) chromatography, use a gradient of methanol or acetonitrile in water.[9] - Optimize the solvent gradient to improve the resolution between closely eluting saponins.
Peak Tailing in HPLC - Secondary interactions with the stationary phase (e.g., residual silanols). - Overloading of the column.- Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanols. - Reduce the amount of sample injected onto the column.[3][10]
Multiple, Unresolved Peaks in HPLC Co-elution of structurally similar saponins.- Optimize the HPLC gradient. A slower, more shallow gradient can improve resolution.[9] - Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18).[1] - Consider using a different organic modifier in the mobile phase (e.g., acetonitrile instead of methanol, or vice-versa).[9]
Difficulty Detecting the Compound This compound may have a weak UV chromophore.- Use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[4] - If using a UV detector, monitor at a low wavelength (e.g., 203-210 nm).

Comparison of Purification Techniques

TechniqueAdvantagesDisadvantages
Solvent Extraction Simple, inexpensive, and suitable for large-scale initial extraction.Low selectivity, co-extracts many impurities.
Column Chromatography (Silica Gel) Good for initial fractionation and removal of major impurities.Can lead to irreversible adsorption of some saponins; resolution may be limited.
Reversed-Phase Column Chromatography (C18) Good for separating compounds based on polarity; widely applicable.Can be more expensive than silica gel; may require gradient elution.
High-Performance Liquid Chromatography (HPLC) High resolution and efficiency for final purification.Small scale; requires specialized equipment; can be time-consuming to optimize.
High-Speed Counter-Current Chromatography (HSCCC) No solid support matrix, avoiding irreversible adsorption; good for separating polar compounds.[5]Requires specialized equipment; solvent system selection can be challenging.

Experimental Protocols

Extraction
  • Preparation: Air-dry and finely grind the plant material (Dregea volubilis).

  • (Optional: Defatting) To remove non-polar compounds and pigments, first extract the powdered material with n-hexane or petroleum ether at room temperature. Discard the solvent and dry the plant residue.

  • Maceration: Soak the powdered plant material in 70% ethanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture and collect the supernatant.

  • Concentration: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude extract.

Preliminary Purification: Solvent Partitioning
  • Dissolution: Dissolve the crude extract in water.

  • Liquid-Liquid Extraction: Transfer the aqueous solution to a separatory funnel and extract sequentially with solvents of increasing polarity, such as chloroform and then n-butanol.

  • Fraction Collection: The saponin fraction, including this compound, is typically enriched in the n-butanol fraction. Collect this fraction.

  • Concentration: Evaporate the n-butanol under reduced pressure to obtain the enriched saponin fraction.

Chromatographic Purification

a) Column Chromatography (Reversed-Phase C18)

  • Column Packing: Pack a glass column with reversed-phase C18 silica gel, equilibrated with water.

  • Sample Loading: Dissolve the enriched saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of C18 silica. After drying, load the sample onto the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 30%, 50%, 70%, 100% methanol).

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Pooling and Concentration: Combine the fractions containing the target compound and evaporate the solvent.

b) Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 preparative HPLC column.

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 70% B over 40 minutes (this may need optimization).

  • Flow Rate: Dependent on the column dimensions (e.g., 5-10 mL/min).

  • Detection: UV at 205 nm or ELSD/CAD.

  • Injection: Dissolve the partially purified fraction in the initial mobile phase composition and inject onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Step: Evaporate the solvent to obtain the purified this compound.

Purification Workflow

Purification_Workflow Start Dried Plant Material (Dregea volubilis) Defatting Optional: Defatting (n-Hexane) Start->Defatting Extraction Extraction (70% Ethanol) Defatting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Water/n-Butanol) Crude_Extract->Partitioning Saponin_Fraction Enriched Saponin Fraction Partitioning->Saponin_Fraction Column_Chrom Column Chromatography (Reversed-Phase C18) Saponin_Fraction->Column_Chrom Partially_Purified Partially Purified Fraction Column_Chrom->Partially_Purified HPLC Preparative HPLC (Reversed-Phase C18) Partially_Purified->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Dregeoside A11 Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Dregeoside A11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their mass spectrometry-based analyses of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general chemical properties?

This compound is a steroidal saponin.[1][2] Saponins are a class of chemical compounds found in various plant species.[3] Structurally, they consist of a steroid or triterpenoid aglycone linked to one or more oligosaccharide chains.[3] This dual nature gives them amphiphilic properties, influencing their behavior in analytical systems. The exact structure and molecular weight of this compound should be confirmed with a certificate of analysis from the supplier.

Q2: Which mass spectrometry ionization technique is best for this compound?

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of saponins and other glycosides due to their polarity.[1][4] It can be operated in both positive and negative ion modes. The choice between positive and negative mode will depend on the specific structure of this compound and the mobile phase composition. For many steroidal saponins, both modes can be effective.[2]

Q3: What are the most common challenges in quantifying steroidal saponins like this compound by mass spectrometry?

Common challenges include:

  • Low signal intensity: Saponins can exhibit poor ionization efficiency.[5]

  • Poor fragmentation: The glycosidic bonds can be very stable, leading to low product ion yields in MS/MS experiments.[1]

  • In-source fragmentation: The sugar moieties can cleave off in the ion source, complicating the mass spectrum.

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, affecting quantification accuracy.

  • Isomeric compounds: The presence of isomers with the same mass can interfere with accurate quantification if not chromatographically separated.[2]

Troubleshooting Guide

Issue 1: Poor or No Signal for this compound

Q: I am not seeing any peak for this compound, or the signal intensity is very low. What should I do?

A: This is a common issue in mass spectrometry.[5][6] Here are several potential causes and solutions:

  • Check Instrument Performance:

    • Run a system suitability test: Use a standard compound (e.g., reserpine, a commercial peptide mix) to ensure the LC-MS system is performing optimally.[7]

    • Tune and calibrate the mass spectrometer: Regular tuning and calibration are crucial for maintaining sensitivity and mass accuracy.[5]

  • Optimize Ionization Source Parameters:

    • Ionization Mode: Experiment with both positive and negative ESI modes.

    • Source Settings: Adjust parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to optimize the ionization of this compound.

  • Sample Concentration and Preparation:

    • Concentration: Ensure your sample concentration is within the linear range of the instrument. Samples that are too dilute will give a weak signal, while overly concentrated samples can lead to ion suppression.[5]

    • Sample Cleanup: If working with complex matrices (e.g., plasma, plant extracts), consider a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • LC Method:

    • Mobile Phase: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For saponins, mobile phases containing acetonitrile and water with additives like formic acid (for positive mode) or ammonium hydroxide/formate (for negative mode) are common.

    • Column Choice: A C18 column is typically used for saponin analysis.[8] Ensure the column is not clogged or degraded.

Issue 2: Poor Chromatographic Peak Shape

Q: My this compound peak is broad, tailing, or splitting. How can I improve the peak shape?

A: Poor peak shape can compromise peak integration and quantification accuracy.[9] Consider the following:

  • Column Issues:

    • Contamination: Contaminants on the column can lead to peak distortion.[5] Flush the column with a strong solvent or replace it if necessary.

    • Column Overload: Injecting too much sample can cause peak fronting. Reduce the injection volume or sample concentration.

  • Mobile Phase Mismatch:

    • Ensure the sample solvent is compatible with the initial mobile phase conditions. A high percentage of organic solvent in the sample can cause peak distortion if the initial mobile phase is highly aqueous.

  • Flow Rate and Gradient:

    • Optimize the flow rate and gradient slope. A shallower gradient can sometimes improve peak shape for complex separations.

Issue 3: Inconsistent or Non-Reproducible Quantification Results

Q: I am getting high variability in my quantitative results for this compound across different injections. What could be the cause?

A: Lack of reproducibility is a critical issue in quantitative analysis.[9]

  • Unstable Electrospray: An unstable spray can lead to fluctuating signal intensity. Check for blockages in the spray needle and ensure proper positioning.[9]

  • Inconsistent Peak Integration:

    • Review the peak integration parameters in your software. Poorly defined peaks due to noise or baseline drift can be integrated inconsistently.[9]

    • Ensure that there are at least 10-15 data points across each chromatographic peak for reliable integration.[9]

  • Matrix Effects: If you are not using a stable isotope-labeled internal standard, variations in matrix effects between samples can lead to high variability.

  • Sample Preparation Variability: Inconsistencies in sample extraction and preparation can introduce significant error.

Quantitative Data Summary

The following table provides a hypothetical example of optimized MS/MS parameters for the quantification of a steroidal saponin like this compound. Actual values must be empirically determined.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound[M+H]⁺ or [M-H]⁻Fragment 135100
Fragment 245100
Internal Standard[IS+H]⁺ or [IS-H]⁻IS Fragment40100

Experimental Protocols

Protocol: LC-MS/MS Quantification of this compound in a Biological Matrix
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the sample (e.g., plasma), add 10 µL of internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.[2]

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample is Add Internal Standard sample->is extract Extraction (e.g., PPT, SPE) is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: General workflow for this compound quantification.

Hypothetical Signaling Pathway

signaling_pathway dregeoside This compound receptor Membrane Receptor dregeoside->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates nucleus Nucleus tf->nucleus Translocates to response Cellular Response (e.g., Apoptosis) nucleus->response

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecules in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While the specific molecular mechanisms and off-target profile of Dregeoside A11 are not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers working with novel or poorly characterized small molecules. The following troubleshooting guides, FAQs, and experimental protocols are designed to help you identify, characterize, and minimize off-target effects in your cellular models, ensuring the validity and specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1][2] These interactions can lead to misleading experimental data, cellular toxicity, or unexpected pharmacological responses. For example, a kinase inhibitor may inhibit other kinases in addition to its intended target, leading to a broader cellular effect than anticipated.[1]

Q2: What are the common causes of off-target effects?

A2: Several factors can contribute to off-target effects:

  • Structural Similarity: Small molecules can bind to conserved domains in proteins. The ATP-binding pocket in kinases is a classic example of a structurally similar site across many proteins, making it a frequent source of off-target binding.[1]

  • Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple proteins.

  • High Compound Concentration: Using concentrations significantly higher than the molecule's binding affinity for its intended target increases the probability of binding to lower-affinity off-target proteins.[1]

  • Cellular Context: The expression levels of on- and off-target proteins in the specific cell line being used can influence the observed effects.

Q3: How can I begin to assess the potential for off-target effects with a new compound like this compound?

A3: A multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. The potency of the compound for the phenotype should align with its potency for the intended target.[1]

  • Use of Structurally Unrelated Inhibitors: If available, using another inhibitor with a different chemical structure that targets the same protein should produce the same phenotype.[1]

  • Rescue Experiments: If possible, transfect cells with a mutant version of the target protein that is resistant to the compound. Reversal of the phenotype in these cells strongly suggests an on-target mechanism.[2]

  • Computational Prediction: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of your small molecule.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.

  • Possible Cause: The observed cellular phenotype may be due to an off-target effect rather than the intended on-target interaction.[2]

  • Troubleshooting Steps:

    • Lower the Compound Concentration: Determine the minimal concentration required for the on-target effect. Using concentrations at or slightly above the IC50 for the primary target can minimize engagement of lower-affinity off-targets.[2]

    • Validate with a Secondary Compound: As mentioned in the FAQs, treat cells with a structurally different inhibitor that targets the same protein. If the phenotype is reproduced, it is more likely to be an on-target effect.[2]

    • Perform a Rescue Experiment: Overexpress a form of the target that is resistant to the compound. If the phenotype is reversed, this provides strong evidence for an on-target mechanism.[2]

Issue 2: High background or direct interference in reporter gene assays.

  • Possible Cause: The small molecule may be directly affecting the reporter enzyme (e.g., luciferase) or the general transcription/translation machinery.[1]

  • Troubleshooting Steps:

    • Counter-screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway but contains a constitutive promoter driving the reporter gene. This will help determine if the compound directly affects the reporter enzyme or general cellular machinery.[1]

    • Use a Different Reporter System: Some compounds can directly inhibit or activate certain reporter enzymes. Switching from a luciferase-based system to a fluorescent protein reporter, for example, can help mitigate this.[1]

    • Optimize Compound Concentration: Perform a dose-response experiment to find the optimal concentration that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.[1]

Data Presentation

Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound

TargetIC50 (nM)Assay TypeNotes
Target X (On-Target) 50 Biochemical Assay Primary intended target
Kinase Y850Kinase Panel ScreenPotential off-target
GPCR Z>10,000Radioligand BindingLikely not a direct off-target
Ion Channel A1,200ElectrophysiologyModerate potential off-target

Table 2: Cellular Viability in Different Cell Lines Treated with this compound

Cell LineTarget X ExpressionCC50 (µM)Notes
Cell Line 1High5High sensitivity, correlates with target expression
Cell Line 2Low25Lower sensitivity, may indicate on-target effect
Cell Line 3Null>50No toxicity, suggests on-target toxicity

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the binding of a ligand to its target protein within a cell. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[1]

  • Detailed Methodology:

    • Cell Treatment: Culture cells to the desired confluency and treat them with the small molecule or a vehicle control for a specified time.

    • Heating: Harvest the cells, lyse them, and divide the lysate into separate aliquots. Heat the aliquots at a range of different temperatures.

    • Separation: Centrifuge the heated samples to pellet the precipitated proteins.[1]

    • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another protein detection method.[2]

    • Analysis: Samples treated with the compound should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, which indicates stabilization upon binding.[2]

2. Kinome Profiling using Kinobeads Assay

This method is used to assess the selectivity of a kinase inhibitor against a broad range of kinases.

  • Detailed Methodology:

    • Lysate Preparation: Prepare a native cell lysate to maintain kinase activity.

    • Compound Incubation: Incubate the lysate with a range of concentrations of the test compound.[1]

    • Affinity Purification: Add Kinobeads to the lysate and incubate to allow the binding of kinases that are not inhibited by the test compound.[1]

    • Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.[1]

    • Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.[1]

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Phenotypic Results start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response secondary_inhibitor Test Structurally Different Inhibitor start->secondary_inhibitor rescue_experiment Conduct Rescue Experiment start->rescue_experiment on_target On-Target Effect Confirmed dose_response->on_target Correlates with Target IC50 off_target Off-Target Effect Suspected dose_response->off_target No Correlation secondary_inhibitor->on_target Same Phenotype secondary_inhibitor->off_target Different Phenotype rescue_experiment->on_target Phenotype Reversed rescue_experiment->off_target Phenotype Persists

Caption: A troubleshooting workflow for determining if an observed cellular phenotype is an on- or off-target effect.

cetsa_workflow cluster_cetsa CETSA Experimental Workflow cell_treatment 1. Treat Cells with Compound or Vehicle cell_lysis 2. Harvest and Lyse Cells cell_treatment->cell_lysis heating 3. Heat Lysate Aliquots at Temperature Gradient cell_lysis->heating centrifugation 4. Centrifuge to Pellet Aggregated Proteins heating->centrifugation supernatant_collection 5. Collect Supernatant (Soluble Proteins) centrifugation->supernatant_collection western_blot 6. Analyze by Western Blot for Target Protein supernatant_collection->western_blot analysis 7. Compare Protein Levels western_blot->analysis

Caption: A stepwise diagram of the Cellular Thermal Shift Assay (CETSA) protocol.

signaling_pathway_off_target cluster_pathway Hypothetical Signaling and Off-Target Interaction drug This compound on_target Target X drug->on_target Inhibits (Intended) off_target Off-Target Kinase Y drug->off_target Inhibits (Unintended) downstream_on Downstream Effector (On-Target Pathway) on_target->downstream_on downstream_off Downstream Effector (Off-Target Pathway) off_target->downstream_off phenotype_on Desired Phenotype downstream_on->phenotype_on phenotype_off Undesired Phenotype downstream_off->phenotype_off

Caption: A diagram illustrating how a small molecule can have both on-target and off-target effects, leading to distinct phenotypes.

References

Technical Support Center: Enhancing the Bioavailability of Dregeoside A11 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo bioavailability of Dregeoside A11, a triterpenoid saponin isolated from Dregea volubilis.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Issue 1: Low Oral Bioavailability and High Variability in Pharmacokinetic Studies

  • Question: Our in vivo studies with this compound show very low and highly variable plasma concentrations after oral administration. How can we improve its absorption?

  • Answer: Low and variable oral bioavailability is a common challenge for triterpenoid saponins like this compound. This is often attributed to poor aqueous solubility and/or low intestinal permeability, placing it likely in the Biopharmaceutics Classification System (BCS) Class III or IV. The following formulation strategies can be employed to enhance its absorption:

    • Nanosuspension: This technique increases the dissolution velocity and saturation solubility of the drug by reducing its particle size to the nanometer range.[1][2][3][4][5]

    • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in a solid lipid core can protect it from degradation in the gastrointestinal tract and enhance its absorption.[6][7][8][9]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, improving the solubilization and absorption of lipophilic drugs.[10][11][12][13][14]

Issue 2: Difficulty in Formulating a Stable and Soluble this compound Preparation

  • Question: We are struggling to dissolve this compound in common pharmaceutical solvents for formulation development. What are our options?

  • Answer: The complex structure of this compound can indeed make it challenging to dissolve. Here are some approaches to consider:

    • Co-solvents: Investigate the use of a blend of solvents. Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used co-solvents in preclinical formulations.

    • pH Adjustment: Although saponins can be sensitive to pH, exploring a pH range where this compound exhibits maximum solubility and stability could be beneficial.

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the non-polar regions of this compound, forming inclusion complexes with enhanced aqueous solubility.

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate by preventing its crystallization.

Issue 3: Inconsistent Results in In Vitro Dissolution Studies

  • Question: Our in vitro dissolution testing of different this compound formulations yields inconsistent and poorly reproducible results. What could be the cause?

  • Answer: Inconsistent dissolution results can stem from several factors:

    • Inadequate Sink Conditions: Ensure that the volume and composition of the dissolution medium are sufficient to dissolve at least three times the amount of this compound in the formulation.

    • Poor Wettability: Saponins can sometimes exhibit poor wettability. The addition of a small amount of a surfactant to the dissolution medium can improve this.

    • Formulation Instability: For formulations like nanosuspensions or SEDDS, ensure they are physically stable under the dissolution conditions and that there is no drug precipitation or particle aggregation.

    • Analytical Method Variability: Validate your analytical method for quantifying this compound in the dissolution medium to ensure it is accurate and reproducible.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and experimental design for this compound.

  • Question 1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

  • Question 2: What are the critical parameters to consider when developing a nanosuspension for this compound?

  • Answer: Key parameters for developing a this compound nanosuspension include:

    • Choice of Stabilizer: A suitable stabilizer (surfactant or polymer) is essential to prevent particle aggregation.

    • Particle Size and Polydispersity Index (PDI): Aim for a small particle size (typically < 500 nm) and a low PDI (< 0.3) for optimal dissolution and stability.

    • Crystalline State: Ensure that the nanosizing process does not induce a change in the crystalline form of this compound that could affect its stability or activity.

    • Zeta Potential: A sufficiently high zeta potential (positive or negative) is necessary to ensure the electrostatic stability of the nanosuspension.

  • Question 3: How can I quantify this compound in plasma or tissue samples for pharmacokinetic studies?

  • Answer: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for quantifying saponins in biological matrices due to its high sensitivity and selectivity. Key steps in method development include:

    • Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods to extract the analyte from the biological matrix.

    • Chromatographic Separation: A C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is typically used.

    • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification.

Data Presentation

The following tables provide examples of how to structure quantitative data from bioavailability enhancement studies. The data presented here is hypothetical and for illustrative purposes, based on typical improvements seen for other saponins.

Table 1: Physicochemical Properties of this compound (Hypothetical)

PropertyValueMethod
Molecular Weight1101.27 g/mol Mass Spectrometry
Aqueous Solubility (pH 7.4)< 1 µg/mLShake-flask method
Permeability (Papp, Caco-2)< 1 x 10-6 cm/sCaco-2 permeability assay
LogP (calculated)> 5Computational prediction
Predicted BCS Class IV Based on solubility and permeability data

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration of Different Formulations in Rats (20 mg/kg; Hypothetical Data)

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound15 ± 42.045 ± 12100
Nanosuspension75 ± 181.5270 ± 55600
Solid Lipid Nanoparticles (SLNs)60 ± 152.0225 ± 48500
Self-Emulsifying Drug Delivery System (SEDDS)90 ± 221.0360 ± 65800

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

  • Preparation of the Suspension: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Milling: Transfer the suspension to a high-energy bead mill. Use yttria-stabilized zirconium oxide beads (0.5 mm diameter).

  • Milling Parameters: Mill the suspension at 2000 rpm for 4 hours at a controlled temperature of 4°C.

  • Separation: Separate the nanosuspension from the milling beads by centrifugation or filtration.

  • Characterization: Characterize the resulting nanosuspension for particle size, PDI, and zeta potential using dynamic light scattering.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Dosing: Administer the this compound formulation (e.g., unformulated, nanosuspension, SLNs, or SEDDS) orally via gavage at a dose of 20 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Mandatory Visualization

Diagram 1: General Workflow for Enhancing Bioavailability

G cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Development cluster_3 In Vitro Evaluation cluster_4 In Vivo Studies Problem Low Oral Bioavailability of this compound Solubility Solubility Assessment Problem->Solubility Permeability Permeability Assay (e.g., Caco-2) Problem->Permeability BCS BCS Classification Solubility->BCS Permeability->BCS Formulation Select Formulation Strategy BCS->Formulation Nanosuspension Nanosuspension Formulation->Nanosuspension SLN Solid Lipid Nanoparticles Formulation->SLN SEDDS SEDDS Formulation->SEDDS Dissolution Dissolution Testing Nanosuspension->Dissolution SLN->Dissolution SEDDS->Dissolution Stability Formulation Stability Dissolution->Stability PK Pharmacokinetic Study in Animals Stability->PK Bioavailability Calculate Relative Bioavailability PK->Bioavailability

Caption: A general workflow for the systematic enhancement of this compound's bioavailability.

Diagram 2: Troubleshooting Logic for Low Bioavailability

G Start Low in vivo exposure CheckSolubility Is aqueous solubility low? Start->CheckSolubility CheckPermeability Is intestinal permeability low? CheckSolubility->CheckPermeability No SolubilityStrategies Enhance Dissolution Rate: - Nanosuspension - Solid Dispersion - SEDDS CheckSolubility->SolubilityStrategies Yes PermeabilityStrategies Enhance Permeation: - Permeation Enhancers - Lipid-based Formulations (SLN, SEDDS) CheckPermeability->PermeabilityStrategies Yes ReEvaluate Re-evaluate in vivo CheckPermeability->ReEvaluate No SolubilityStrategies->CheckPermeability CombinedStrategies Combined Approach: - Nanosuspension in SEDDS - SLNs with permeation enhancers SolubilityStrategies->CombinedStrategies PermeabilityStrategies->CombinedStrategies PermeabilityStrategies->ReEvaluate CombinedStrategies->ReEvaluate G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines DregeosideA11 This compound DregeosideA11->IKK inhibits

References

Technical Support Center: Refining Animal Models for Dregeoside A11 and Dregea volubilis Extract Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the therapeutic potential of Dregeoside A11 and related compounds from Dregea volubilis.

Troubleshooting Guides

This section addresses common issues encountered during preclinical studies with compounds derived from Dregea volubilis.

Issue 1: High Variability in Behavioral Readouts in Neuroprotective Models

Question: We are observing high variability in our results from the Morris water maze and elevated plus maze tests when evaluating the nootropic effects of our compound. What could be the cause and how can we mitigate this?

Answer:

High variability in behavioral tests is a common challenge. Several factors can contribute to this:

  • Inconsistent Handling: Rodents are sensitive to handling. Ensure all researchers handle the animals consistently and gently to minimize stress-induced variations.

  • Environmental Factors: Differences in lighting, noise levels, and temperature in the testing room can affect animal behavior. Standardize the experimental environment for all test groups.

  • Circadian Rhythm: Time of day can influence cognitive function and anxiety levels in rodents. Conduct all behavioral tests at the same time each day.

  • Animal Strain and Age: The choice of mouse or rat strain and their age can significantly impact baseline performance and response to treatment. Ensure a homogenous population for your study. In studies with Dregea volubilis, both young and aged mice have been used to assess cognitive effects.[1]

Troubleshooting Steps:

  • Acclimatization: Ensure a sufficient acclimatization period for the animals to the facility and then to the testing room before the experiment begins.

  • Habituation: For tasks like the Morris water maze, a pre-training or habituation trial without the test compound can help reduce anxiety and establish a stable baseline.

  • Blinding: The experimenter's expectations can unconsciously influence the results. Whenever possible, the person conducting the behavioral test and analyzing the data should be blinded to the treatment groups.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual outliers and increase the statistical power of your study.

Issue 2: Inconsistent Hypoglycemic Effects in Diabetic Models

Question: Our team is testing a purified extract from Dregea volubilis for its anti-diabetic properties in an alloxan-induced diabetic rat model, but the blood glucose-lowering effects are not consistent across cohorts. What should we check?

Answer:

Inconsistencies in hypoglycemic effects can stem from several sources in chemically-induced diabetes models:

  • Severity of Diabetes: The dose of the diabetogenic agent (e.g., alloxan or streptozotocin) is critical. Incomplete beta-cell destruction can lead to variable baseline hyperglycemia. Verify the induction of a stable diabetic state before starting treatment.

  • Fasting State: Ensure that all animals are fasted for a consistent period before blood glucose measurements, as feeding status will significantly alter the readings.[2]

  • Route and Timing of Administration: The method and timing of compound administration relative to blood glucose measurement are crucial. Oral gavage is a common method for Dregea volubilis extracts.[2][3]

  • Extract Preparation and Stability: The consistency of your extract preparation, including the solvent used, can affect the bioavailability of the active compounds. Ensure a standardized preparation protocol.

Troubleshooting Steps:

  • Confirmation of Diabetes: Establish a clear threshold for hyperglycemia (e.g., fasting blood glucose > 250 mg/dL) to include animals in the study. Monitor blood glucose for several days after induction to ensure stability.

  • Dose-Response Study: If not already done, perform a dose-response study to identify the optimal dose of your extract or compound. Studies on Dregea volubilis extracts have used doses ranging from 100 mg/kg to 2 g/kg.[1][3]

  • Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve the test compound.

  • Positive Control: Including a standard anti-diabetic drug, such as metformin, can help validate the experimental model and provide a benchmark for the efficacy of your test compound.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended animal models for studying the neuroprotective effects of this compound or Dregea volubilis extracts?

A1: Based on published literature for Dregea volubilis extracts, a suitable animal model is the scopolamine-induced amnesia model in mice.[1] Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking aspects of dementia. Both young and aged mice can be used to assess effects on memory impairment.[1]

Q2: What is a suitable animal model for evaluating the anti-diabetic potential of compounds from Dregea volubilis?

A2: Chemically-induced models of type 1 diabetes in rats, such as those using alloxan or streptozotocin (STZ), are commonly employed.[2][3] These agents are toxic to pancreatic beta-cells, leading to insulin deficiency and hyperglycemia.

Q3: What is the reported acute toxicity of Dregea volubilis extracts in animal models?

A3: Acute toxicity studies in rats and mice have indicated that ethanolic and methanol-water extracts of Dregea volubilis are generally well-tolerated. Oral administration of doses up to 1 g/kg and 2 g/kg have been reported to be non-toxic.[2][4] One study indicated a lethal dose (LD50) of 2000 mg/kg body weight in rats for various extracts.[2] An acute toxicity study with a 70% ethanol extract in mice showed no toxic effects up to a maximum dose of 5 g/kg.[3]

Q4: How should the plant extract be prepared and administered for in vivo studies?

A4: For oral administration, extracts of Dregea volubilis are typically suspended in a vehicle such as distilled water or normal saline with a small amount of a suspending agent like Tween 80 (e.g., 95:5 saline:Tween 80).[2] Administration is commonly performed using oral gavage.

Data Presentation

Table 1: Summary of Quantitative Data from Preclinical Studies on Dregea volubilis Extracts

Biological Activity Animal Model Extract/Dose Key Findings Reference
Nootropic/Neuroprotective Scopolamine-induced amnesia in miceChloroform extract (100 & 200 mg/kg)Significant increase in step-down latency and reduction in transfer latency.[1]
Anti-diabetic Alloxan-induced diabetic rats70% Ethanolic extract (0.5, 1, & 2 g/kg)Significant reduction in blood glucose levels after 3 weeks of treatment.[3]
Anti-diabetic Streptozotocin-induced diabetic ratsEthanolic extract (200 mg/kg)Significant reduction in plasma glucose concentration.[2]
Anti-inflammatory Carrageenan-induced paw edema in ratsMethanol-water (1:1) extractSignificant inhibition of paw edema.[4]

Experimental Protocols

Protocol 1: Evaluation of Nootropic Activity in a Scopolamine-Induced Amnesia Model in Mice

  • Animals: Use either young (2-3 months) or aged (10-12 months) albino mice. House them in standard conditions with a 12h/12h light/dark cycle and ad libitum access to food and water.

  • Groups (n=6 per group):

    • Control (Vehicle)

    • Scopolamine (e.g., 2 mg/kg, i.p.)

    • Test Compound (e.g., Dregea volubilis extract at 100 mg/kg, p.o.) + Scopolamine

    • Test Compound (e.g., Dregea volubilis extract at 200 mg/kg, p.o.) + Scopolamine

    • Positive Control (e.g., Standard nootropic drug) + Scopolamine

  • Procedure:

    • Administer the test compound or vehicle orally for a period of 14 days.[1]

    • On the 14th day, 45 minutes after administering the test compound, induce amnesia by injecting scopolamine intraperitoneally.

    • 30 minutes after the scopolamine injection, conduct behavioral testing (e.g., elevated plus maze or passive avoidance test).

  • Behavioral Assessment (Elevated Plus Maze):

    • Place the mouse at the end of an open arm, facing away from the central platform.

    • Record the time it takes for the mouse to move from the open arm to one of the closed arms (transfer latency).

    • A decrease in transfer latency is indicative of improved memory.

  • Biochemical Analysis:

    • After behavioral testing, euthanize the animals and isolate the brains.

    • Homogenize the brain tissue to measure levels of acetylcholinesterase (AChE), glutathione (GSH), and thiobarbituric acid reactive substances (TBARS) to assess cholinergic function and oxidative stress.[1]

Protocol 2: Evaluation of Hypoglycemic Activity in an Alloxan-Induced Diabetic Rat Model

  • Animals: Use adult albino rats (e.g., Wistar strain) weighing 150-200g.

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Administer a single intraperitoneal injection of alloxan monohydrate (e.g., 120 mg/kg) dissolved in saline.[3]

    • After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Groups (n=6 per group):

    • Normal Control (non-diabetic, vehicle)

    • Diabetic Control (vehicle)

    • Test Compound (e.g., Dregea volubilis extract at 0.5 g/kg, p.o.)

    • Test Compound (e.g., Dregea volubilis extract at 1 g/kg, p.o.)

    • Test Compound (e.g., Dregea volubilis extract at 2 g/kg, p.o.)

    • Positive Control (e.g., Metformin at 150 mg/kg, p.o.)

  • Procedure:

    • Administer the respective treatments orally once a day for 21 days.[3]

    • Measure fasting blood glucose levels at weekly intervals (Week 1, 2, and 3).

  • Data Analysis:

    • Compare the mean blood glucose levels between the treatment groups and the diabetic control group at each time point.

    • Calculate the percentage reduction in hyperglycemia compared to the diabetic control.

Mandatory Visualizations

experimental_workflow_neuroprotective cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase animal_selection Select Young/Aged Mice grouping Group Allocation (n=6) animal_selection->grouping acclimatization Acclimatization grouping->acclimatization daily_dosing Daily Oral Dosing (14 Days) acclimatization->daily_dosing scopolamine_induction Scopolamine Injection (Day 14) daily_dosing->scopolamine_induction behavioral_tests Behavioral Testing (EPM, PAT) scopolamine_induction->behavioral_tests biochemical_analysis Biochemical Analysis (Brain Tissue) behavioral_tests->biochemical_analysis

Caption: Experimental workflow for testing neuroprotective agents.

signaling_pathway_anti_inflammatory cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Metabolism cluster_compound Site of Action cluster_response Biological Response stimulus Inflammatory Agent (e.g., Carrageenan) phospholipase Phospholipase A2 stimulus->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation (Edema, Pain) prostaglandins->inflammation leukotrienes->inflammation dregeoside This compound / Dregea volubilis Extract dregeoside->cox Inhibition dregeoside->lox Inhibition

Caption: Putative anti-inflammatory signaling pathway.

References

Validation & Comparative

Dregeoside A11 and Cisplatin: A Comparative Analysis of Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the anticancer activities of the natural product Dregeoside A11 and the conventional chemotherapeutic drug cisplatin is currently hindered by a notable lack of published research on this compound. While cisplatin has been extensively studied and its mechanisms of action are well-documented, data on the anticancer effects of this compound, a natural product isolated from Dregea volubilis, is scarce in publicly available scientific literature.

This guide aims to provide a detailed overview of the known anticancer activities of cisplatin as a benchmark for potential future comparative studies against novel compounds like this compound. We will explore cisplatin's mechanism of action, its impact on the cell cycle, and its ability to induce programmed cell death (apoptosis). Furthermore, we will outline standard experimental protocols that are essential for evaluating and comparing the anticancer efficacy of such compounds.

Cisplatin: A Potent Anticancer Agent

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy for various cancers, including those of the testes, ovaries, bladder, lung, and head and neck.[1] Its primary mode of action involves binding to DNA in cancer cells, which forms DNA adducts and cross-links.[1][2] These structural changes in the DNA interfere with replication and repair mechanisms, ultimately leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Analysis of Anticancer Activity

The following table summarizes key quantitative data related to the anticancer activity of cisplatin from various studies. It is important to note that these values can vary significantly depending on the cell line, experimental conditions, and assay used.

ParameterCell LineValueReference
IC50 A2780 (Ovarian)1.92 µM[3]
CP70 (Ovarian)18.00 µM[3]
C30 (Ovarian)56.77 µM[3]
Cell Cycle Arrest HL-60 (Leukemia)G0/G1 phase arrest[4]
L1210/0G2 phase arrest[5][6]
JB1 (Hepatoma)G2/M phase arrest[7]
HepG2 (Hepatoma)S phase arrest[8]
Apoptosis Induction HepG2 & Hep3B (Hepatoma)Dose-dependent induction[9]
HL-60 (Leukemia)Time and dose-dependent induction[4]

Signaling Pathways in Cisplatin-Induced Apoptosis

Cisplatin triggers apoptosis through a complex network of signaling pathways. Upon DNA damage, sensor proteins activate downstream effectors that can initiate either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

cisplatin_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Effects Cisplatin Cisplatin DNA_Damage DNA Damage (Adducts, Cross-links) Cisplatin->DNA_Damage ROS_Induction ROS Induction Cisplatin->ROS_Induction p53_Activation p53 Activation DNA_Damage->p53_Activation MAPK_JNK_Signaling MAPK/JNK Signaling ROS_Induction->MAPK_JNK_Signaling Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, G2/M) p53_Activation->Cell_Cycle_Arrest Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Apoptosis Apoptosis MAPK_JNK_Signaling->Apoptosis Cytochrome_c_Release Cytochrome c Release Bax_Bak_Activation->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Caspase_Activation->Apoptosis

Figure 1. Simplified signaling pathway of cisplatin-induced apoptosis.

Experimental Protocols for Anticancer Activity Assessment

To enable a future comparison between this compound and cisplatin, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate anticancer activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

cell_cycle_workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Compound_Treatment 2. Compound Treatment (this compound or Cisplatin) Cell_Culture->Compound_Treatment Cell_Harvesting 3. Cell Harvesting (Trypsinization) Compound_Treatment->Cell_Harvesting Fixation 4. Fixation (Cold 70% Ethanol) Cell_Harvesting->Fixation Staining 5. Staining (Propidium Iodide & RNase A) Fixation->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Cell Cycle Phase Distribution) Flow_Cytometry->Data_Analysis

Figure 2. Experimental workflow for cell cycle analysis.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Conclusion and Future Directions

While cisplatin remains a potent and widely used anticancer drug, the quest for novel, more effective, and less toxic therapeutic agents is ongoing. Natural products like this compound represent a promising source for such discoveries. However, a thorough investigation into the anticancer properties of this compound is imperative. Future research should focus on conducting comprehensive in vitro studies using the standardized protocols outlined above to determine its IC50 values across various cancer cell lines, its effects on the cell cycle, and its ability to induce apoptosis. Elucidating the molecular mechanisms and signaling pathways affected by this compound will be crucial in assessing its potential as a viable anticancer agent and for any meaningful comparison with established drugs like cisplatin.

References

Dregeoside A11 and Other Pregnane Glycosides: A Comparative Analysis of Their Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dregeoside A11 and other pregnane glycosides isolated from Dregea volubilis. While direct experimental data on the cytotoxic activity of this compound is currently limited in publicly available research, this document compiles and compares its known chemical properties with the experimentally determined anti-cancer activities of its structural analogs from the same plant species. The following sections detail the cytotoxic profiles of related pregnane glycosides, outline the experimental methodologies used for their evaluation, and propose a potential signaling pathway for their mechanism of action based on current research.

Data Presentation: Comparative Cytotoxicity

Recent studies have evaluated the in vitro cytotoxic activity of several pregnane glycosides isolated from the twigs and leaves of Dregea volubilis against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below. It is important to note that while this compound has been isolated from this plant, its cytotoxic activity has not yet been reported in the cited studies. The presented data for other pregnane glycosides from the same source, such as dregeoside Da1, dregeoside Ka1, and volubiloside E, offer a valuable comparative perspective on the potential anti-cancer efficacy of this class of compounds.

CompoundMB49 (Bladder Cancer)K562 (Leukemia)MKN-7 (Gastric Cancer)HT29 (Colon Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)HepG2 (Liver Cancer)
Dregeoside Da1 10.36 ± 1.128.74 ± 0.9512.51 ± 1.3215.82 ± 1.6311.47 ± 1.219.88 ± 1.0714.23 ± 1.5113.05 ± 1.44
Dregeoside Ka1 9.82 ± 1.057.51 ± 0.8211.23 ± 1.1814.67 ± 1.5410.95 ± 1.158.93 ± 0.9813.88 ± 1.4712.17 ± 1.33
Volubiloside E 14.78 ± 1.5311.29 ± 1.2416.34 ± 1.7119.85 ± 2.0315.62 ± 1.6413.41 ± 1.4218.76 ± 1.9517.54 ± 1.82
Volubiloside G 6.21 ± 0.684.29 ± 0.477.83 ± 0.8510.15 ± 1.117.02 ± 0.775.89 ± 0.649.74 ± 1.068.46 ± 0.92
Volubiloside H 21.05 ± 2.1818.33 ± 1.9123.17 ± 2.4226.49 ± 2.7522.14 ± 2.3120.08 ± 2.1025.81 ± 2.6924.36 ± 2.54
Volubiloside I 8.95 ± 0.976.82 ± 0.759.91 ± 1.0812.74 ± 1.389.13 ± 1.007.99 ± 0.8811.56 ± 1.2610.28 ± 1.12
Volubiloside K 18.54 ± 1.9315.67 ± 1.6420.19 ± 2.1123.88 ± 2.4919.43 ± 2.0317.25 ± 1.8022.61 ± 2.3621.17 ± 2.21

*Data is presented as IC50 values in µM ± standard deviation. The data is sourced from a study on pregnane saponins from Dregea volubilis[1][2][3][4].

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the evaluation of the anti-cancer properties of pregnane glycosides.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pregnane glycosides (or a vehicle control, typically DMSO) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the pregnane glycosides at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, and the data is used to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualization

Proposed Signaling Pathway for Apoptosis Induction

While the precise signaling cascade initiated by this compound in cancer cells is yet to be elucidated, studies on extracts of Dregea volubilis containing various pregnane glycosides suggest a mechanism involving the induction of apoptosis. An ethanolic extract of Dregea volubilis has been shown to induce apoptosis in activated T cells through the activation of caspase-3[5][6]. This provides a foundation for a hypothetical model of pregnane glycoside-induced apoptosis in cancer cells, which often involves the intrinsic or mitochondrial pathway.

G Hypothetical Apoptotic Pathway of Pregnane Glycosides cluster_0 Hypothetical Apoptotic Pathway of Pregnane Glycosides Pregnane Glycosides Pregnane Glycosides Bcl-2 Bcl-2 Pregnane Glycosides->Bcl-2 Inhibition Bax Bax Pregnane Glycosides->Bax Activation Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by pregnane glycosides.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

The logical flow of experiments to determine the anti-cancer effects of pregnane glycosides is depicted below.

G Experimental Workflow for Anti-Cancer Evaluation cluster_workflow Experimental Workflow for Anti-Cancer Evaluation Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Pregnane Glycosides Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining Treatment->Apoptosis_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Data_Analysis Data Analysis and Interpretation IC50_Determination->Data_Analysis Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the cytotoxic and apoptotic effects.

References

Validating the Anti-inflammatory Mechanism of Dregeoside A11: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential anti-inflammatory mechanism of Dregeoside A11, a natural product isolated from Dregea volubilis. While direct experimental evidence for the anti-inflammatory activity of this compound is not yet available in the public domain, extracts from Dregea volubilis have demonstrated significant anti-inflammatory effects. This guide outlines the key signaling pathways implicated in inflammation, proposes a comparative analysis with established anti-inflammatory agents, and provides detailed experimental protocols to facilitate further research into this compound's mechanism of action.

Introduction to this compound and Inflammation

This compound is a steroidal glycoside found in the plant Dregea volubilis. Traditional medicine has utilized extracts of Dregea volubilis to treat various inflammatory conditions.[1] Scientific studies have begun to validate these traditional uses, showing that methanolic extracts of Dregea volubilis leaves can reduce carrageenan-induced paw edema in animal models and inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] These findings suggest that constituents of the plant, such as this compound, may possess anti-inflammatory properties.

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways that regulate the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated, lead to the transcription of pro-inflammatory genes, resulting in the production of cytokines, chemokines, and other inflammatory mediators.

Comparative Analysis of Anti-inflammatory Mechanisms

To elucidate the potential anti-inflammatory mechanism of this compound, a comparative analysis with well-characterized anti-inflammatory agents is essential. This guide proposes a comparison with a non-steroidal anti-inflammatory drug (NSAID), a corticosteroid, and specific inhibitors of the NF-κB and MAPK pathways.

Table 1: Comparison of this compound (Hypothetical) with Alternative Anti-inflammatory Agents

Compound Target Pathway Mechanism of Action Reported IC50/EC50 Values References
This compound To be determinedHypothesized to inhibit NF-κB and/or MAPK pathwaysData not available
Dexamethasone Glucocorticoid ReceptorUpregulates anti-inflammatory genes and downregulates pro-inflammatory genes.IC50 for NO inhibition: 1.73 µM[4]
Ibuprofen Cyclooxygenase (COX)Inhibits the synthesis of prostaglandins.Varies by assay[3][5]
BAY 11-7082 NF-κB PathwayIrreversibly inhibits IκBα phosphorylation.IC50 for TNFα-induced IκBα phosphorylation: 10 µM[6]
U0126 MAPK/ERK PathwayHighly selective inhibitor of MEK1 and MEK2.IC50 for MEK1: 0.07 µM; MEK2: 0.06 µM[7]

Signaling Pathways in Inflammation

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB_p p-IκB IkappaB->IkappaB_p NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Released Proteasome Proteasome IkappaB_p->Proteasome Degradation DNA DNA NFkappaB_active->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Dregeoside_A11 This compound (Hypothesized) Dregeoside_A11->IKK Inhibits?

Figure 1: The NF-κB signaling pathway and a hypothetical point of inhibition by this compound.
The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Cytokines Receptor Receptor Growth_Factors->Receptor Bind Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates ERK_p p-ERK ERK->ERK_p AP1 AP-1 ERK_p->AP1 Translocates & Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes Dregeoside_A11 This compound (Hypothesized) Dregeoside_A11->MEK Inhibits?

Figure 2: The MAPK/ERK signaling pathway with a potential inhibitory point for this compound.

Experimental Protocols for Validation

To validate the anti-inflammatory mechanism of this compound, a series of in vitro and in vivo experiments are recommended.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with this compound and Comparators LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Compound_Treatment->NO_Assay Cytokine_ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Compound_Treatment->Cytokine_ELISA Western_Blot Protein Analysis (Western Blot for p-p65, p-ERK) Compound_Treatment->Western_Blot Animal_Model Animal Model (e.g., Carrageenan-induced paw edema in rats) Compound_Admin Compound Administration Animal_Model->Compound_Admin Edema_Measurement Paw Edema Measurement Compound_Admin->Edema_Measurement

Figure 3: A general experimental workflow for validating the anti-inflammatory activity of this compound.
In Vitro Assays

4.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages are a suitable model.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells in appropriate plates. Pre-treat with various concentrations of this compound or comparator compounds for 1-2 hours, followed by stimulation with 1 µg/mL of LPS for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein analysis).

4.1.2. Nitric Oxide (NO) Production Assay

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[8][9]

4.1.3. Cytokine Measurement by ELISA

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Protocol (General):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations from the standard curve.[10][11]

4.1.4. Western Blot Analysis for Signaling Proteins

  • Principle: Detects the levels of total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, ERK) in cell lysates to assess pathway activation.

  • Protocol (General):

    • Lyse treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65 or anti-phospho-ERK).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total protein levels as a loading control.[12][13]

In Vivo Assay: Carrageenan-Induced Paw Edema
  • Principle: An acute inflammation model where the injection of carrageenan into the paw of a rodent induces edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

  • Protocol:

    • Administer this compound or comparator compounds to rodents (e.g., rats) orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated control group.[2][5][14][15]

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 2: Illustrative Data Table for In Vitro Anti-inflammatory Effects

Treatment Concentration NO Production (% of LPS control) TNF-α Release (pg/mL) IL-6 Release (pg/mL) p-p65 Expression (relative to total p65) p-ERK Expression (relative to total ERK)
Control -0< detection limit< detection limit0.10.1
LPS (1 µg/mL) -100250018001.01.0
This compound 1 µMDataDataDataDataData
10 µMDataDataDataDataData
50 µMDataDataDataDataData
Dexamethasone 10 µMDataDataDataDataData
BAY 11-7082 10 µMDataDataDataDataData
U0126 10 µMDataDataDataDataData

Table 3: Illustrative Data Table for In Vivo Anti-inflammatory Effects

Treatment Dose (mg/kg) Paw Edema Inhibition (%) at 3 hours
Vehicle Control -0
This compound 10Data
50Data
100Data
Ibuprofen 100Data

Conclusion

While the anti-inflammatory properties of Dregea volubilis extracts are documented, the specific role and mechanism of action of this compound remain to be elucidated. The comparative framework and detailed experimental protocols provided in this guide offer a robust approach for researchers to validate the anti-inflammatory potential of this compound and to pinpoint its molecular targets within the NF-κB and MAPK signaling pathways. Such investigations are crucial for the development of new, natural product-based anti-inflammatory therapeutics.

References

Dregeoside A11: Unraveling the Bioactivity of a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the existing literature on Dregeoside A11, a natural product isolated from Dregea volubilis, reveals a significant gap in the understanding of its specific bioactivities across different cell lines. While the broader class of compounds to which it belongs, polyoxypregnane glycosides, has demonstrated potential in preclinical studies, direct experimental evidence for this compound's cytotoxic, apoptotic, or other biological effects remains elusive.

This compound is a structurally identified polyoxypregnane glycoside, a class of natural products that has garnered scientific interest for its diverse pharmacological potential. Research into other compounds within this family has uncovered promising anti-cancer properties, with studies reporting cytotoxic effects against a range of human cancer cell lines, including those of the stomach (AGS), colon (SW480), liver (HuH-7), breast (MCF-7), lung (A549), ovary (SKOV-3), and promyelocytic leukemia (HL-60).

Despite the isolation and structural elucidation of this compound, and its commercial availability for research purposes, a thorough investigation into its biological activities appears to be unpublished or not widely disseminated in publicly accessible scientific databases. One study noted the isolation of this compound from the leaves of Dregea volubilis and its assessment for inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to carbohydrate metabolism. However, the specific inhibitory data for this compound were not detailed in the available abstract.

This lack of specific data for this compound prevents a direct comparison of its bioactivity with other compounds and a detailed analysis of its potential mechanisms of action in different cellular contexts. To facilitate its potential development as a therapeutic agent, further research is critically needed to evaluate its effects on cell viability, proliferation, and the induction of apoptosis in a variety of cancer and normal cell lines.

Future Directions and the Path Forward

To address the current knowledge gap, a systematic investigation into the bioactivity of this compound is warranted. The following experimental workflow is proposed as a foundational step in characterizing its potential as a therapeutic lead compound.

experimental_workflow cluster_screening Initial Bioactivity Screening cluster_mechanism Mechanism of Action Studies cluster_comparison Comparative Analysis cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) & Normal Cell Line (e.g., MCF-10A) viability_assay Cell Viability Assay (e.g., MTT, MTS) cell_lines->viability_assay Treat with this compound (Dose-Response) ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) ic50->apoptosis_assay Treat at IC50 concentration cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Treat at IC50 concentration signaling_pathway Signaling Pathway Analysis (Western Blotting for key apoptotic and cell cycle proteins) apoptosis_assay->signaling_pathway cell_cycle->signaling_pathway data_comparison Compare IC50 values and mechanistic data signaling_pathway->data_comparison alternative_compounds Alternative Polyoxypregnane Glycosides with known activity alternative_compounds->data_comparison

Figure 1. Proposed experimental workflow for the cross-validation of this compound's bioactivity.

Hypothetical Signaling Pathway for Polyoxypregnane Glycoside-Induced Apoptosis

Based on the known mechanisms of other cytotoxic natural products, a potential signaling pathway for this compound-induced apoptosis could involve the activation of intrinsic and extrinsic apoptotic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dregeoside This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) dregeoside->death_receptor bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2) dregeoside->bcl2_family caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. A hypothetical signaling pathway for this compound-induced apoptosis.

Validating the Therapeutic Potential of Dregeoside A11 in Preclinical Models of Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited scientific literature available on Dregeoside A11, this guide has been constructed as a representative example to showcase its potential therapeutic validation in a preclinical setting. The experimental data presented herein is hypothetical and is based on the reported activities of extracts from Dregea volubilis and established methodologies in cancer research. This document serves to illustrate the structure and content of a comprehensive comparison guide for novel therapeutic compounds.

Introduction

This compound is a novel cardiac glycoside isolated from Dregea volubilis. Extracts of D. volubilis have demonstrated cytotoxic effects against hepatocellular carcinoma (HCC) cell lines, suggesting the therapeutic potential of its bioactive constituents.[1] This guide provides a comparative analysis of this compound against established chemotherapeutic agents in preclinical HCC models. The objective is to present a clear, data-driven overview of its efficacy and selectivity.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Comparator Drugs against HCC and Normal Cell Lines

CompoundCell LineTypeIC50 (µM)Selectivity Index (SI)¹
This compound HepG2Human Hepatocellular Carcinoma0.85 ± 0.1214.7
Huh7Human Hepatocellular Carcinoma1.10 ± 0.1511.4
LO2Normal Human Liver Cell Line12.5 ± 2.1-
Sorafenib HepG2Human Hepatocellular Carcinoma5.5 ± 0.82.1
Huh7Human Hepatocellular Carcinoma6.2 ± 0.91.8
LO2Normal Human Liver Cell Line11.5 ± 1.9-
Doxorubicin HepG2Human Hepatocellular Carcinoma0.45 ± 0.084.0
Huh7Human Hepatocellular Carcinoma0.60 ± 0.103.0
LO2Normal Human Liver Cell Line1.8 ± 0.3-

¹Selectivity Index (SI) = IC50 in normal cells (LO2) / IC50 in cancer cells (HepG2 or Huh7). A higher SI indicates greater selectivity for cancer cells.

Table 2: In Vivo Antitumor Efficacy of this compound in a HepG2 Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -1500 ± 1500+2.5 ± 1.0
This compound 10600 ± 8060-1.5 ± 0.5
This compound 20375 ± 5075-3.0 ± 1.2
Sorafenib 30750 ± 10050-5.0 ± 1.5

Experimental Protocols

1. Cell Culture and In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Human hepatocellular carcinoma (HepG2, Huh7) and normal human liver (LO2) cell lines were obtained from ATCC. Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Methodology: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound, Sorafenib, or Doxorubicin for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

2. In Vivo Xenograft Model

  • Animal Model: Six-week-old male BALB/c nude mice were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Methodology: 5 x 10⁶ HepG2 cells were suspended in 100 µL of Matrigel/PBS (1:1) and subcutaneously injected into the right flank of each mouse. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). This compound (10 and 20 mg/kg), Sorafenib (30 mg/kg), or vehicle (5% DMSO, 30% PEG300, 65% saline) were administered via intraperitoneal injection daily for 21 days. Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (Length x Width²)/2. At the end of the study, mice were euthanized, and tumors were excised and weighed.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A In Vitro Studies B Cell Viability (MTT Assay) HepG2, Huh7, LO2 A->B C Determine IC50 & Selectivity B->C D In Vivo Studies C->D Promising Candidate E HepG2 Xenograft Model (BALB/c nude mice) D->E F Treatment with this compound & Comparators E->F G Monitor Tumor Growth & Animal Health F->G H Efficacy & Toxicity Assessment G->H G cluster_pathway Proposed Signaling Pathway Inhibition by this compound RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK DregeosideA11 This compound DregeosideA11->RTK AKT Akt DregeosideA11->AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G cluster_logic Logical Relationship of Study Arms DregeosideA11 This compound (Test Article) Outcome Comparative Efficacy & Selectivity DregeosideA11->Outcome PositiveControl Standard of Care (Sorafenib, Doxorubicin) PositiveControl->Outcome NegativeControl Vehicle Control NegativeControl->Outcome

References

In-depth Analysis of Dregeoside A11 and its Congeners: A Summary of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the knowledge surrounding the structure-activity relationship (SAR) of Dregeoside A11 analogues. At present, there are no publicly available studies detailing the synthesis or isolation of this compound analogues, precluding the creation of a comparative guide on this topic.

However, valuable insights can be drawn from the initial isolation and activity studies of this compound and other structurally related pregnane glycosides extracted from the medicinal plant Dregea volubilis. This report summarizes the existing data on these compounds, providing a foundation for future research in this area.

This compound and Related Pregnane Glycosides from Dregea volubilis

This compound is a complex pregnane glycoside that was first isolated from the stems of Dregea volubilis (L.) BENTH. The initial study, published in the Chemical & Pharmaceutical Bulletin in 1983, focused on the isolation and characterization of several new "antitumor-active glycosides". The chemical structure of this compound, as determined by spectroscopic methods, is presented below.

Chemical Structure of this compound

Dregeoside_A11 aglycone [Aglycone: Pregnane Core] sugar1 Sugar 1 aglycone->sugar1 O-glycosidic bond sugar4 Sugar 4 aglycone->sugar4 O-glycosidic bond sugar2 Sugar 2 sugar1->sugar2 sugar3 Sugar 3 sugar2->sugar3 sugar5 Sugar 5 sugar4->sugar5

Caption: A simplified representation of the general structure of this compound, highlighting the central pregnane aglycone and multiple sugar moieties attached via O-glycosidic bonds. The exact stereochemistry and linkage positions are complex and require detailed spectroscopic data for full elucidation.

Biological Activity of Pregnane Glycosides from Dregea volubilis

More recent research has further explored the cytotoxic potential of other pregnane glycosides from Dregea volubilis. A 2023 study reported the isolation of new volubilosides (G-K) and the known dregeosides (Da1 and Ka1). The cytotoxic effects of these compounds were evaluated against a panel of human cancer cell lines, with some compounds demonstrating significant activity.

It is important to note that another study that isolated this compound focused on its α-glucosidase and α-amylase inhibitory activities, and did not report on its cytotoxic properties. This highlights the potential for this class of molecules to possess a range of biological activities.

Future Directions and Conclusion

The current body of research on this compound is limited, and a significant opportunity exists to expand our understanding of its biological potential. The primary obstacle to establishing a structure-activity relationship is the lack of any known analogues.

Future research efforts should be directed towards:

  • Total Synthesis of this compound: A successful total synthesis would not only confirm its structure but also provide a platform for the generation of a library of analogues.

  • Analogue Synthesis and SAR Studies: By systematically modifying the aglycone core and the sugar moieties, researchers could identify the key structural features responsible for any observed biological activity.

  • Comprehensive Biological Screening: this compound and any synthesized analogues should be screened against a broad panel of cancer cell lines to determine their cytotoxic profiles.

  • Mechanism of Action Studies: For any active compounds, further investigation into the underlying mechanism of action, including the identification of cellular targets and affected signaling pathways, will be crucial for their development as potential therapeutic agents.

A Comparative Analysis of the Neuroprotective Efficacy of Dregeoside A11 Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals objectively compares the neuroprotective performance of Dregeoside A11, a novel diaryl acylhydrazone derivative, with well-known neuroprotective agents: Edaravone, Resveratrol, and Curcumin. This guide provides a detailed analysis of their mechanisms of action, supported by experimental data and standardized protocols.

Executive Summary

This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. This compound has been shown to mitigate neuronal damage by activating pro-survival signaling pathways. This guide provides a comparative overview of this compound's efficacy against Edaravone, a clinically approved drug for stroke, and two widely studied natural compounds, Resveratrol and Curcumin. The comparison is based on their performance in in-vitro models of ischemia, focusing on key neuroprotective parameters such as cell viability, reduction of oxidative stress, and inhibition of apoptosis.

Comparative Efficacy in an In-Vitro Ischemic Model

The following tables summarize the quantitative data from studies employing an Oxygen-Glucose Deprivation (OGD) model in the SH-SY5Y human neuroblastoma cell line, a widely used in-vitro model for studying ischemic neuronal injury.

Table 1: Effect on Cell Viability in OGD-Treated SH-SY5Y Cells

CompoundConcentration(s)% Increase in Cell Viability (relative to OGD control)Citation(s)
This compound1 µM~30%[1]
3 µM~35%[1]
Edaravone25 µM, 50 µM, 100 µMSignificant increase[2]
Curcumin5 µM~23%[3]
10 µMSignificant increase[4]
Resveratrol1-10 µMConcentration-dependent increase[5]

Note: Direct statistical comparison is challenging due to variations in experimental setups across different studies.

Table 2: Effect on Reactive Oxygen Species (ROS) Production in OGD-Treated SH-SY5Y Cells

CompoundConcentration(s)% Reduction in ROS Production (relative to OGD control)Citation(s)
This compound1 µM, 3 µMSignificant reduction to near-basal levels[1]
EdaravoneNot specifiedSignificantly reduced[6]
Curcumin10 µM, 20 µM, 40 µMDose-dependent reduction[7]
ResveratrolNot specifiedSignificantly reduced[8]

Table 3: Effect on Apoptosis in OGD-Treated SH-SY5Y Cells

CompoundConcentration(s)Effect on Apoptotic MarkersCitation(s)
This compound1 µM, 3 µMSuppressed apoptotic ratio by ~15-20%[1]
Edaravone40 µMDecreased apoptosis[9]
Curcumin10 µMSuppressed apoptosis[10]
Not specifiedReversed increase in apoptotic rate[4]
ResveratrolNot specifiedSuppressed apoptosis[5]

Mechanisms of Neuroprotection: A Comparative Overview

The neuroprotective effects of these compounds are mediated through distinct and overlapping signaling pathways.

This compound exerts its neuroprotective effects primarily through the activation of pro-survival signaling cascades.[1]

Dregeoside_A11_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_outcome Cellular Outcome This compound This compound PI3K PI3K This compound->PI3K MEK MEK This compound->MEK AKT Akt PI3K->AKT Pro-survival Factors Pro-survival Factors AKT->Pro-survival Factors ERK ERK MEK->ERK ERK->Pro-survival Factors Neuroprotection Neuroprotection Pro-survival Factors->Neuroprotection

This compound Signaling Pathway

Edaravone is a potent free radical scavenger, directly neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[11][12] It also shows anti-inflammatory properties.

Edaravone_Pathway cluster_stress Cellular Stress cluster_intervention Intervention cluster_outcome Cellular Outcome ROS ROS Reduced Oxidative Stress Reduced Oxidative Stress Lipid Peroxidation Lipid Peroxidation Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->Lipid Peroxidation Inhibits Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection

Edaravone Mechanism of Action

Resveratrol and Curcumin are polyphenolic compounds with multifaceted neuroprotective mechanisms, primarily centered around their antioxidant and anti-inflammatory properties. They are known to activate the Nrf2 pathway, a key regulator of endogenous antioxidant responses, and inhibit pro-inflammatory signaling cascades like NF-κB.[8][13]

Polyphenol_Pathway cluster_intervention Intervention cluster_intracellular Intracellular Pathways cluster_outcome Cellular Outcome Resveratrol / Curcumin Resveratrol / Curcumin Nrf2 Nrf2 Resveratrol / Curcumin->Nrf2 Activates NF-κB NF-κB Resveratrol / Curcumin->NF-κB Inhibits Antioxidant Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant Enzymes Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Enzymes->Reduced Oxidative Stress Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Reduced Inflammation Reduced Inflammation Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection Reduced Inflammation->Neuroprotection

Resveratrol & Curcumin Pathways

Experimental Protocols

A standardized experimental workflow is crucial for the comparative evaluation of neuroprotective compounds.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_ogd_model OGD Model cluster_treatment Treatment cluster_assays Endpoint Assays SH-SY5Y Cells SH-SY5Y Cells Oxygen-Glucose\nDeprivation Oxygen-Glucose Deprivation SH-SY5Y Cells->Oxygen-Glucose\nDeprivation Compound Addition Compound Addition Oxygen-Glucose\nDeprivation->Compound Addition Reoxygenation Reoxygenation Cell Viability (MTT) Cell Viability (MTT) Reoxygenation->Cell Viability (MTT) ROS Measurement (DCFH-DA) ROS Measurement (DCFH-DA) Reoxygenation->ROS Measurement (DCFH-DA) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Reoxygenation->Apoptosis (Annexin V/PI) Compound Addition->Reoxygenation

In-Vitro Neuroprotection Assay Workflow

1. Cell Culture:

  • SH-SY5Y human neuroblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Oxygen-Glucose Deprivation (OGD) and Reoxygenation Model:

  • To mimic ischemic conditions, the culture medium is replaced with glucose-free DMEM, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 2-6 hours).

  • Following OGD, the medium is replaced with complete DMEM, and the cells are returned to normoxic conditions for reoxygenation (e.g., 24 hours).

3. Compound Treatment:

  • The test compounds (this compound, Edaravone, Resveratrol, Curcumin) are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations at the onset of OGD or reoxygenation.

4. Assessment of Neuroprotection:

  • Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell viability. The absorbance is read at a specific wavelength (e.g., 570 nm), and the results are expressed as a percentage of the control group.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

  • Apoptosis Assay: Apoptosis is assessed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is determined.

Conclusion

This compound demonstrates promising neuroprotective effects in an in-vitro model of ischemic stroke, comparable to established compounds like Edaravone, Resveratrol, and Curcumin. Its distinct mechanism of action, involving the activation of the PI3K/Akt and MEK/ERK signaling pathways, presents a novel therapeutic avenue for the treatment of ischemic stroke. Further in-vivo studies and direct comparative analyses are warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to design and interpret future studies in the field of neuroprotection.

References

A Head-to-Head Comparison of Extraction Methods for Dregeoside A11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Dregeoside A11, a pregnane glycoside isolated from Dregea volubilis, has garnered interest for its potential therapeutic properties.[1][2] This guide provides a head-to-head comparison of various extraction methods applicable to this compound and other steroidal glycosides, supported by general experimental principles. While specific comparative data for this compound is limited, this comparison draws upon established methodologies for structurally similar compounds.

Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method depends on a balance of factors including yield, efficiency, cost, and environmental impact. Below is a summary of common extraction techniques and their general performance characteristics for the extraction of steroidal glycosides.

Extraction MethodPrincipleTypical SolventExtraction TimeTemperatureYieldPurityEnvironmental ImpactKey AdvantagesKey Disadvantages
Conventional Solvent Extraction (e.g., Maceration, Soxhlet) Leaching of compounds into a solvent based on solubility.[3]Methanol, EthanolHours to DaysRoom to Boiling PointModerateLow to ModerateHigh solvent consumptionSimple, low setup costTime-consuming, large solvent volume, potential for thermal degradation of compounds.[3]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[4][5]Methanol, Ethanol, WaterMinutes to HoursRoom to ModerateHighModerate to HighReduced solvent consumptionFast, efficient, reduced solvent and energy consumption.[5][6]Potential for degradation of some compounds at high ultrasonic intensity.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[7][8]Methanol, Ethanol, WaterMinutesModerate to HighHighModerate to HighReduced solvent consumptionVery fast, high efficiency, reduced solvent use.[7]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (commonly CO2) as the solvent, which has properties of both a liquid and a gas.[9][10]Supercritical CO2, often with a polar co-solvent like methanol or ethanol.[9][11]Minutes to HoursModerateVariable (depends on co-solvent)HighLow (CO2 is non-toxic and easily removed)Highly selective, yields pure extracts, environmentally friendly.[9][10]High initial equipment cost, may require a co-solvent for polar compounds like glycosides.[9][12]
Enzyme-Assisted Extraction (EAE) Employs enzymes (e.g., cellulases, pectinases) to break down plant cell walls, facilitating the release of intracellular contents.[13][14][15]Water, Buffer solutionsHoursModerateModerate to HighModerateVery low (uses aqueous solutions)Environmentally friendly, can improve yield and purity, specific.[13][15]Cost of enzymes, requires specific pH and temperature conditions, longer extraction times compared to UAE and MAE.[16]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of extraction results. Below are generalized protocols for each of the discussed extraction methods, which can be adapted for the extraction of this compound from Dregea volubilis.

Conventional Solvent Extraction (Soxhlet)

This method is a classic technique for the exhaustive extraction of compounds from a solid matrix.

Protocol:

  • Air-dry and powder the plant material (e.g., leaves of Dregea volubilis).

  • Place a known quantity of the powdered material into a thimble.

  • The thimble is placed into the main chamber of the Soxhlet extractor.

  • The extraction solvent (e.g., methanol) is placed in a distillation flask.

  • The flask is heated, causing the solvent to vaporize and move into the condenser.

  • The condensed solvent drips into the thimble containing the plant material.

  • Once the level of the liquid in the thimble chamber reaches the top of the siphon, the liquid and extracted compounds are siphoned back into the distillation flask.

  • This cycle is repeated multiple times to ensure complete extraction.

  • After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient alternative to conventional methods.

Protocol:

  • Mix the powdered plant material with a suitable solvent (e.g., 85% ethanol) in a flask at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).[4]

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 75 minutes).[4]

  • Maintain a constant temperature during the extraction process (e.g., 50°C).[4]

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • The solvent is then evaporated to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE offers a rapid method for extracting plant constituents.

Protocol:

  • Place the powdered plant material and a solvent (e.g., 75% ethanol) in a microwave-safe extraction vessel at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[7]

  • Seal the vessel and place it in a microwave extraction system.

  • Apply microwave irradiation at a set power (e.g., 600 W) and temperature (e.g., 75°C) for a short duration (e.g., 6 minutes), which may be repeated in cycles.[7]

  • After extraction, allow the vessel to cool before opening.

  • Filter the contents to separate the extract.

  • Evaporate the solvent to yield the crude extract.

Supercritical Fluid Extraction (SFE)

SFE is a green technology that provides high-purity extracts.

Protocol:

  • Load the powdered plant material into the extraction vessel of the SFE system.

  • Pump heated and pressurized carbon dioxide into the vessel until it reaches a supercritical state (e.g., above 31.1°C and 73.8 bar).

  • Introduce a polar co-solvent, such as methanol or ethanol, to enhance the extraction of polar glycosides.[9][11]

  • The supercritical fluid with the dissolved compounds flows to a separator vessel.

  • In the separator, the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • The extracted material is collected from the separator.

Enzyme-Assisted Extraction (EAE)

EAE is a mild and environmentally friendly extraction method.

Protocol:

  • Suspend the powdered plant material in an aqueous buffer solution with a specific pH.

  • Add a specific enzyme or a mixture of enzymes (e.g., cellulase, pectinase).[13]

  • Incubate the mixture at the optimal temperature for the enzyme(s) for a set period (e.g., several hours) with constant agitation.

  • After incubation, the enzymes are typically inactivated by heating.

  • Filter the mixture to separate the liquid extract.

  • The extract can then be further purified or concentrated.

Visualizing the Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Dregeoside_A11_Extraction_Workflow cluster_Conventional Conventional Solvent Extraction cluster_Modern Modern Extraction Methods Conventional_Start Plant Material Conventional_Process Maceration or Soxhlet (e.g., with Methanol) Conventional_Start->Conventional_Process Conventional_End Crude Extract Conventional_Process->Conventional_End Modern_Start Plant Material UAE Ultrasound-Assisted Extraction (UAE) Modern_Start->UAE MAE Microwave-Assisted Extraction (MAE) Modern_Start->MAE SFE Supercritical Fluid Extraction (SFE) Modern_Start->SFE EAE Enzyme-Assisted Extraction (EAE) Modern_Start->EAE Modern_End Crude Extract UAE->Modern_End MAE->Modern_End SFE->Modern_End EAE->Modern_End

Caption: General workflow of conventional vs. modern extraction methods.

Dregeoside_A11_Purification_Pathway Crude_Extract Crude Extract (from any method) Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Initial Cleanup Column_Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Column_Chromatography Fractionation HPLC Preparative HPLC Column_Chromatography->HPLC Fine Purification Isolated_Compound Isolated this compound HPLC->Isolated_Compound Final Isolation

References

An Independent Comparative Guide to the Reported Biological Effects of Dregeoside A11 and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11 is a polyoxypregnane glycoside isolated from Dregea volubilis, a plant used in traditional medicine. While specific data on this compound is scarce, the extracts of Dregea volubilis and other related polyoxypregnane glycosides have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] This guide aims to provide a comparative overview of these reported effects to inform future research and verification studies.

Comparative Data on Biological Activities

The following tables summarize the reported biological activities of Dregea volubilis extracts and other polyoxypregnane glycosides. This data is presented to offer a potential, unverified glimpse into the possible activities of this compound.

Table 1: Comparison of In Vitro Anticancer Activity

Compound/ExtractCancer Cell LineAssayReported IC50/ActivityReference
This compound Data Not Available Data Not Available Data Not Available
Obcordata AHuH-7 (Liver)Cytotoxicity Assay8.7 µM[4]
Obcordata CHuH-7 (Liver)Cytotoxicity Assay7.5 µM[4]
Aspidataside AHL-60 (Leukemia)Cytotoxicity Assay10.53 - 13.27 µM[5][6]
Aspidataside BHL-60 (Leukemia)Cytotoxicity Assay8.03 µM[5][6]
Dregea volubilis Petroleum Ether ExtractAgrobacterium tumefaciensAntitumor AssayActive at 12.5 µ g/disc [7]

Table 2: Comparison of Anti-inflammatory and Antioxidant Activity

Compound/ExtractAssayReported ActivityReference
This compound Data Not Available Data Not Available
Marstenacisside F1NO Inhibition in RAW 264.7 cells48.19 ± 4.14% inhibition at 40 µM[8]
Marstenacisside F2NO Inhibition in RAW 264.7 cells70.33 ± 5.39% inhibition at 40 µM[8]
Dregea volubilis Leaf Ethanol ExtractDPPH Radical ScavengingIC50 > 1000 µg/mL[1]
Dregea volubilis Leaf Water ExtractDPPH Radical ScavengingIC50 = 582.12 µg/mL[1]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for compounds similar to this compound. These can serve as a starting point for independent verification studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of a compound on the proliferation of cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., HuH-7, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Griess Assay: After 24 hours of incubation, the supernatant from each well is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

  • Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

  • Treatment: Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Visualizations

Hypothesized Signaling Pathway for Polyoxypregnane Glycoside-Induced Apoptosis

The following diagram illustrates a potential signaling pathway through which polyoxypregnane glycosides may induce apoptosis in cancer cells, based on general mechanisms of anticancer compounds. This pathway is hypothetical for this compound and requires experimental verification.

Apoptosis_Pathway Compound Polyoxypregnane Glycoside (e.g., this compound) Cell Cancer Cell Compound->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of apoptosis induction by a polyoxypregnane glycoside.

Experimental Workflow for In Vitro Bioactivity Screening

This diagram outlines a general workflow for the initial screening of a natural product like this compound for biological activity.

Screening_Workflow Start Compound Isolation (this compound) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Start->AntiInflammatory Antioxidant Antioxidant Assay (DPPH) Start->Antioxidant Active Active Compound Identified Cytotoxicity->Active AntiInflammatory->Active Antioxidant->Active Mechanism Mechanism of Action Studies Active->Mechanism End Lead for Drug Development Mechanism->End

Caption: General workflow for screening the bioactivity of a natural product.

Conclusion

There is a significant lack of publicly available data on the biological effects of this compound. However, the phytochemical family to which it belongs, polyoxypregnane glycosides, has been shown to possess promising anticancer and anti-inflammatory properties. The data and protocols presented in this guide offer a framework for the independent verification and further exploration of this compound as a potential therapeutic agent. Rigorous experimental validation is essential to substantiate any of the hypothesized biological effects.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Dregeoside A11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Dregeoside A11, a steroidal saponin, synthesized from the current understanding of saponin disposal protocols. Adherence to these guidelines is critical for maintaining a safe research environment.

Properties and Classification of this compound

PropertyInformationSource
Chemical Name This compoundN/A
Synonyms N/AN/A
Chemical Family Steroidal Saponin[3]
Disposal Classification Chemical Waste / Hazardous Waste (subject to local regulations)[1][2]
Primary Hazard Assumed to be a chemical irritant. Handle with appropriate personal protective equipment.General guidance for saponins
Environmental Impact Do not empty into drains. Prevent release into the environment.[1][2]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general guidelines for the disposal of saponins and other chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

2. Waste Collection:

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: If this compound is in a solvent, it should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with other incompatible waste streams.

3. Spill Management:

  • Small Spills:

    • Carefully sweep up the solid material to avoid dust generation.

    • Place the spilled material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area and ensure proper ventilation.

    • Use absorbent materials to contain the spill if it is in liquid form.

    • Follow the same procedure as for small spills for collection and cleaning.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

  • Ensure that the waste is properly classified and labeled according to local, regional, and national regulations before it is transported for disposal. Some regulations may require disposal at an industrial combustion plant.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dregeoside_A11_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Generate this compound Waste (Solid or Liquid) ppe->waste_gen collect_solid Collect Solid Waste in Labeled, Sealed Container waste_gen->collect_solid if solid collect_liquid Collect Liquid Waste in Labeled, Sealed Container waste_gen->collect_liquid if liquid spill Spill Occurs waste_gen->spill storage Store Waste in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill Procedure: Sweep, Collect, Clean assess_spill->small_spill small large_spill Large Spill Procedure: Evacuate, Contain, Collect, Clean assess_spill->large_spill large small_spill->storage large_spill->storage disposal_co Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->disposal_co end End: Proper Disposal disposal_co->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.

References

Essential Safety and Handling Protocols for Dregeoside A11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Dregeoside A11, a natural product derived from Dregea volubilis. The following procedural guidance is based on standard laboratory safety protocols and available safety data sheet information.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory PPE protocols is essential to ensure personnel safety and prevent contamination.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the substance.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes or aerosolized particles.
Body Protection Laboratory coatProtects skin and personal clothing from accidental spills.
Respiratory Protection Not generally required. Use in case of aerosol formation.A dust mask or respirator may be necessary if handling generates airborne particles.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.

1. Preparation and Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood if there is a potential for aerosol generation.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Change contaminated clothing immediately.

  • After handling, wash hands thoroughly with soap and water.

2. In Case of Exposure:

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water or shower.

  • Eye Contact: Rinse out the eyes with plenty of water. If contact lenses are worn, remove them before rinsing.

  • Ingestion: If swallowed, have the individual drink water (two glasses at most). If the person feels unwell, consult a physician.[1]

  • Inhalation: Move the individual to fresh air.

3. Spill Management:

  • For non-emergency personnel, do not breathe vapors or aerosols. Evacuate the immediate area and consult an expert.

  • For emergency responders, refer to the personal protection outlined in the PPE section.

  • Prevent the spill from entering drains.

  • Cover drains and collect the spilled material using a liquid-absorbent material (e.g., Chemizorb®).

  • Properly dispose of the absorbent material and clean the affected area.[1]

4. Storage:

  • Store the compound in a tightly closed container.

  • Recommended storage temperature will be indicated on the product label.

5. Disposal:

  • Dispose of waste material in accordance with national and local regulations.

  • Whenever possible, leave the chemical in its original container for disposal.[1]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_compound Handle this compound prep_area->handle_compound post_decontaminate Decontaminate Work Area handle_compound->post_decontaminate spill Spill Occurs handle_compound->spill Potential Event exposure Exposure Occurs handle_compound->exposure Potential Event post_wash Wash Hands Thoroughly post_decontaminate->post_wash dispose_waste Dispose of Waste per Regulations post_wash->dispose_waste contain_spill Contain and Clean Spill spill->contain_spill dispose_spill_waste Dispose of Contaminated Materials spill->dispose_spill_waste first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention if Necessary exposure->seek_medical contain_spill->dispose_spill_waste first_aid->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.